molecular formula C9H11N3O B568072 3-(Pyridin-2-YL)piperazin-2-one CAS No. 1246548-67-3

3-(Pyridin-2-YL)piperazin-2-one

Cat. No.: B568072
CAS No.: 1246548-67-3
M. Wt: 177.207
InChI Key: ADYXBLPHBPSVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(Pyridin-2-YL)piperazin-2-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure combines a pyridine ring, a piperazin-2-one moiety, and a planar, electron-deficient aromatic system, making it a valuable precursor or pharmacophore for developing biologically active molecules. This fusion of nitrogen-containing heterocycles is frequently explored for its potential to interact with various enzymatic targets . Research into analogous pyridylpiperazine derivatives has demonstrated potent inhibitory activity against enzymes like urease, a key target in combating pathogens such as Helicobacter pylori and in agricultural chemistry . Furthermore, the piperazinone core is a recognized scaffold in the design of ligands for central nervous system (CNS) targets, including neurotransmitter receptors such as the 5-hydroxytryptamine (5-HT) and dopamine receptor families . Piperazine-based compounds are also being actively investigated for their role in targeted cancer therapies, exemplified by their application as PARP-1 inhibitors, which are crucial in synthetic lethality approaches for treating certain cancers . The distinct electronic properties of the pyridine and piperazinone system also make related structures subjects of interest in materials science, particularly in the development of compounds with intramolecular charge transfer (ICT) characteristics and non-linear optical (NLO) properties . As such, 3-(Pyridin-2-YL)piperazin-2-one serves as a key building block for researchers synthesizing novel compounds for pharmaceutical development, biochemical probing, and advanced material design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-8(11-5-6-12-9)7-3-1-2-4-10-7/h1-4,8,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYXBLPHBPSVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and physicochemical properties of 3-(Pyridin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, and synthetic pathways for 3-(Pyridin-2-yl)piperazin-2-one . This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

3-(Pyridin-2-yl)piperazin-2-one is a privileged heterocyclic scaffold integrating a piperazinone (lactam) core with a pyridyl substituent at the C3 position. This specific regioisomer serves as a critical intermediate in the synthesis of peptidomimetics, particularly as a constrained


-turn mimetic, and acts as a bidentate ligand in coordination chemistry. Its structural duality—combining a basic secondary amine and a pyridine nitrogen with a hydrogen-bond-donating amide—makes it a versatile pharmacophore in kinase inhibition and GPCR ligand design.

Chemical Architecture & Identity

The molecule consists of a six-membered piperazin-2-one ring substituted at the 3-position (alpha to the amide nitrogen) with a pyridine-2-yl group. This creates a chiral center at C3, allowing for (R) and (S) enantiomers, which often exhibit distinct biological activities.

Structural Specifications
PropertyDetail
IUPAC Name 3-(Pyridin-2-yl)piperazin-2-one
Molecular Formula

Molecular Weight 177.20 g/mol
Core Scaffold Piperazin-2-one (δ-lactam)
Chiral Center C3 (Alpha to carbonyl)
Key Functionalities Secondary Amine (

), Amide (

-C=

), Pyridine Nitrogen
Stereochemistry

The C3 position is susceptible to racemization under strongly basic conditions due to the acidity of the


-proton, which is activated by both the adjacent carbonyl and the electron-withdrawing pyridine ring. However, stable enantiomers can be isolated and are crucial for target specificity in protein binding.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The values below represent a synthesis of experimental data for analogous scaffolds and computational predictions.

Key Parameters Table[2][3][4][5][6][7]
ParameterValue (Approx.)Significance
LogP (Octanol/Water) 0.2 – 0.6Low lipophilicity due to polar amide/amine groups; suggests good aqueous solubility.
TPSA (Topological Polar Surface Area) ~65-70

Well within the range for oral bioavailability (<140

) and BBB penetration.
H-Bond Donors 2Amide NH (

), Secondary Amine NH (

).
H-Bond Acceptors 3Carbonyl O, Pyridine N, Amine N.
pKa (Piperazine

)
8.5 – 9.0Moderately basic; protonated at physiological pH.
pKa (Pyridine

)
~5.2Weakly basic; largely unprotonated at physiological pH.
Solubility HighSoluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane).
"Drug-Likeness" Analysis

The compound strictly adheres to Lipinski’s Rule of 5 :

  • MW < 500: (177.2 < 500) ✅

  • LogP < 5: (0.4 < 5) ✅

  • H-Donors < 5: (2 < 5) ✅

  • H-Acceptors < 10: (3 < 10) ✅

Synthetic Pathways[7][8][9][10][11]

The synthesis of 3-(Pyridin-2-yl)piperazin-2-one requires a strategy that establishes the C3-Pyridine bond while forming the lactam ring. Two primary routes are recommended: the Alpha-Halo Ester Cyclization (robust, scalable) and the Amino Acid Coupling (best for chiral synthesis).

Route A: Alpha-Halo Ester Cyclization (Standard Protocol)

This method involves the alkylation of ethylenediamine with an


-bromo ester derived from 2-pyridylacetic acid.

Mechanism:

  • Bromination: Radical bromination or Hell-Volhard-Zelinsky reaction of ethyl 2-(pyridin-2-yl)acetate.

  • N-Alkylation: Nucleophilic attack by ethylenediamine on the

    
    -carbon.
    
  • Cyclization: Intramolecular nucleophilic acyl substitution (lactamization).

Route B: Chiral Amino Acid Route

Utilizes 2-amino-2-(pyridin-2-yl)acetic acid (a phenylglycine analog).

  • Coupling: React N-protected amino acid with 2-aminoethanol or ethylene glycol derivative.

  • Cyclization: Mitsunobu cyclization or reductive amination if using a glyoxal equivalent.

Visualization of Synthetic Workflow

The following diagram outlines the Standard Protocol (Route A).

Synthesis_Workflow Start Ethyl 2-(pyridin-2-yl)acetate Step1 Bromination (NBS, CCl4) Start->Step1 Inter1 Ethyl 2-bromo-2-(pyridin-2-yl)acetate Step1->Inter1 Radical Sub. Step2 N-Alkylation & Cyclization (0°C to RT, EtOH) Inter1->Step2 Reagent Ethylenediamine (Excess) Reagent->Step2 Nucleophile Product 3-(Pyridin-2-yl)piperazin-2-one Step2->Product Lactamization

Caption: Step-wise synthesis via alpha-halo ester cyclization. Note the requirement for excess diamine to prevent dimerization.

Structural Biology & Medicinal Chemistry Utility

Pharmacophore Mapping

3-(Pyridin-2-yl)piperazin-2-one acts as a constrained scaffold that orients functional groups in specific vectors.

  • Metal Chelation: The Pyridine Nitrogen and the Amide Nitrogen (or Carbonyl Oxygen) can form a 5-membered chelate ring with metal ions (

    
    , 
    
    
    
    ), relevant for metalloenzyme inhibitors (e.g., Urease, Matrix Metalloproteinases).
  • Beta-Turn Mimetic: The piperazinone ring constrains the backbone

    
     and 
    
    
    
    angles, mimicking the
    
    
    and
    
    
    residues of a peptide
    
    
    -turn. This is vital for disrupting Protein-Protein Interactions (PPIs).
Interaction Network

Pharmacophore Center 3-(Pyridin-2-yl) piperazin-2-one H_Donor H-Bond Donor (Amide NH, Amine NH) Center->H_Donor Target: Asp/Glu residues H_Acceptor H-Bond Acceptor (Pyridine N, C=O) Center->H_Acceptor Target: Ser/Thr/Lys Pi_Stack Pi-Pi Stacking (Pyridine Ring) Center->Pi_Stack Target: Phe/Tyr/Trp Metal Metal Chelation (N-N Bidentate) Center->Metal Target: Zn2+/Ni2+

Caption: Pharmacophoric interaction capabilities of the scaffold in a biological binding pocket.

Experimental Protocols

Protocol: Synthesis of 3-(Pyridin-2-yl)piperazin-2-one (Route A)

Reagents:

  • Ethyl 2-bromo-2-(pyridin-2-yl)acetate (Intermediate)

  • Ethylenediamine (Reagent grade, >99%)

  • Ethanol (Anhydrous)

  • Sodium Ethoxide (Catalytic, optional)

Procedure:

  • Preparation of Electrophile: Dissolve ethyl 2-(pyridin-2-yl)acetate (10 mmol) in

    
     (or suitable alternative solvent like cyclohexane). Add N-bromosuccinimide (NBS, 10.5 mmol) and a catalytic amount of AIBN. Reflux for 2-4 hours. Filter off succinimide and concentrate to obtain the bromo-ester.
    
  • Diamine Addition: In a separate flask, dissolve ethylenediamine (50 mmol, 5 equiv) in anhydrous ethanol (20 mL) and cool to 0°C. Note: Excess diamine is critical to favor mono-alkylation over polymerization.

  • Alkylation: Dropwise add the crude bromo-ester (dissolved in 5 mL ethanol) to the stirred diamine solution over 30 minutes.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. If cyclization is slow (monitored by TLC/LCMS), heat to reflux for 2 hours.

  • Work-up: Concentrate the solvent in vacuo. Resuspend the residue in DCM/Water. Extract the aqueous layer with DCM (3x).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient 95:5:0.5).
    

Validation Metrics:

  • 1H NMR (

    
    ):  Look for the chiral proton at C3 (singlet or doublet depending on conformation) around 
    
    
    
    4.5-5.0 ppm. Pyridine protons:
    
    
    7.0-8.6 ppm. Piperazine ring protons: multiplets at
    
    
    2.8-3.5 ppm.
  • LC-MS: Expect

    
     peak at m/z ~178.2.
    

References

  • ChemicalBook. (R)-3-PYRIDIN-2-YL-PIPERAZIN-2-ONE Product Description. Retrieved from

  • National Institutes of Health (PubChem). Piperazin-2-one Compound Summary. Retrieved from

  • Petkovic, M. et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Retrieved from

  • Khalili, F. et al. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3] Journal of Chemical & Engineering Data.[1] Retrieved from

  • Matrix Fine Chemicals. 1-(Pyridin-2-yl)piperazine Data Sheet (Structural Analog Reference). Retrieved from

Sources

Solubility profile of 3-(Pyridin-2-yl)piperazin-2-one in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling & Physicochemical Characterization of 3-(Pyridin-2-yl)piperazin-2-one

Part 1: Executive Summary

3-(Pyridin-2-yl)piperazin-2-one (CAS: 1246548-67-3) is a critical amphiphilic scaffold often utilized as a pharmacophore in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other nitrogen-containing heterocycles. Its structure—a piperazin-2-one ring substituted at the C3 position with a pyridine moiety—imparts a complex solubility profile governed by dual ionization centers and hydrogen-bonding capability.

For researchers and formulation scientists, this compound presents a classic "solubility-pH" dependency challenge. While it exhibits favorable solubility in polar aprotic solvents (DMSO, DMF), its aqueous solubility is strictly modulated by pH, necessitating precise buffer selection during extraction and purification.[1] This guide provides a definitive technical framework for characterizing its solubility, predicting its behavior in solution, and validating these properties experimentally.[1]

Part 2: Physicochemical Architecture

To control solubility, one must first understand the molecular drivers.[1]

Structural Analysis
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 177.20 g/mol [1]

  • Key Functional Groups:

    • Pyridine Nitrogen (N

      
      ):  A weak base (acceptor).[1]
      
    • Piperazin-2-one Amine (N4): A secondary amine; basic, but basicity is attenuated by the electron-withdrawing effect of the C2-carbonyl group.

    • Amide (N1-C2): Neutral/Non-basic; acts as a hydrogen bond donor/acceptor.

Predicted Physicochemical Constants
  • LogP (Octanol/Water): Estimated at 0.2 – 0.7 .[1] The compound is moderately lipophilic but sufficiently polar to resist dissolution in non-polar hydrocarbons.

  • Dissociation Constants (pKa):

    • pKa

      
       (Pyridine):  ~5.2 (Protonation of the pyridine ring).[1][2]
      
    • pKa

      
       (Piperazinone N4):  ~7.5 – 8.0 (Protonation of the secondary amine).[1]
      
    • Implication: The compound exists as a dication at pH < 4, a monocation at pH ~6, and a neutral species at pH > 9.[1]

Part 3: Solubility Profile

The following data summarizes the solubility behavior based on structural polarity and ionization potential.

Table 1: Solubility Profile in Standard Solvents
Solvent ClassSolventSolubility RatingMechanistic Insight
Aqueous (Acidic) 0.1 N HClHigh (>50 mg/mL)Full protonation of N

and N4 disrupts crystal lattice.
Aqueous (Neutral) Phosphate Buffer (pH 7.[1]4)Moderate (1-5 mg/mL)Partial ionization; equilibrium between monocation and neutral form.
Aqueous (Basic) 0.1 N NaOHLow (<1 mg/mL)Compound exists in neutral free-base form; aggregation propensity increases.
Polar Aprotic DMSOHigh (>100 mg/mL)Excellent solvation of the polar amide and pyridine systems.
Polar Protic Methanol / EthanolGood (10-30 mg/mL)Hydrogen bonding with solvent facilitates dissolution.
Chlorinated Dichloromethane (DCM)Moderate Soluble, often used for extraction from basic aqueous phases.[1]
Non-Polar Hexane / Diethyl EtherInsoluble High crystal lattice energy overcomes weak Van der Waals interactions.

Part 4: Experimental Protocols

As a Senior Scientist, you must not rely solely on predictions. The following self-validating protocols are designed to generate empirical data for your specific batch.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Use this for regulatory filing or formulation stability studies.

  • Preparation: Weigh excess solid compound (~10 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer).[1]

  • Equilibration: Cap tightly and agitate at 25°C for 24–48 hours using a rotary shaker.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute with mobile phase (e.g., Water/MeCN).[1]

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

  • pH Check: Measure the pH of the supernatant after equilibrium to ensure no drift occurred.

Protocol B: Kinetic Solubility (High-Throughput)

Use this for early-stage screening of biological assays.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Spike 5 µL of stock into 195 µL of aqueous buffer (final 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region).

    • Interpretation: High absorbance = precipitation (solubility limit exceeded).[1]

Part 5: Visualization & Logic

Diagram 1: Solubility Determination Workflow

This flowchart guides the decision-making process for solvent selection and method validation.

SolubilityWorkflow Start Start: Solubility Profiling CheckStructure Analyze Structure (Amide, Pyridine, 2° Amine) Start->CheckStructure SelectMethod Select Method CheckStructure->SelectMethod Kinetic Kinetic Solubility (DMSO Spike) SelectMethod->Kinetic Early Screening Thermodynamic Thermodynamic Solubility (Shake-Flask) SelectMethod->Thermodynamic Pre-Formulation AnalysisKinetic Turbidimetry / UV-Vis (Qualitative) Kinetic->AnalysisKinetic AnalysisThermo HPLC-UV / LC-MS (Quantitative) Thermodynamic->AnalysisThermo Decision Application? AnalysisKinetic->Decision AnalysisThermo->Decision BioAssay Biological Assay (Use DMSO/Buffer) Decision->BioAssay High Solubility Formulation Drug Formulation (Use pH Adjustment) Decision->Formulation Precise Data

Caption: Decision matrix for selecting kinetic vs. thermodynamic solubility protocols based on development stage.

Diagram 2: pH-Dependent Speciation

Understanding the protonation state is vital for extraction efficiency.

Speciation Acid pH < 4 (Dicationic) Soluble Neutral pH 6-8 (Monocation/Neutral) Equilibrium Acid->Neutral De-protonation (Pyridine) Base pH > 10 (Neutral Free Base) Precipitates Neutral->Base De-protonation (Amine) Base->Neutral Acidification

Caption: Protonation states of 3-(Pyridin-2-yl)piperazin-2-one across the pH scale.

Part 6: Implications for Drug Development

  • Synthesis & Purification:

    • Extraction: Do not attempt to extract this compound from an acidic aqueous layer into organic solvents. You must basify the aqueous layer to pH > 9 (using Na

      
      CO
      
      
      
      or NaOH) to ensure the compound is in its neutral, organic-soluble form before extracting with DCM or Ethyl Acetate.
  • Formulation:

    • For IV administration, salt formation (e.g., Hydrochloride or Mesylate) is recommended to lock the compound in its cationic, water-soluble state.[1]

    • Avoid simple aqueous formulations at neutral pH, as the compound may crystallize over time.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. (Used for structural analog comparison). Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][3][4] Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] (Basis for pKa estimation). Retrieved from [Link][1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context for piperazinone scaffold utility). Retrieved from [Link][1]

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Architecture of 3-(Pyridin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of 3-(Pyridin-2-yl)piperazin-2-one , a critical scaffold in medicinal chemistry.

Executive Summary

3-(Pyridin-2-yl)piperazin-2-one (CAS: 1246548-67-3) represents a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor and GPCR antagonist chemical space. Its structure—a piperazin-2-one lactam core substituted at the C3 position with a pyridine ring—offers a unique balance of hydrogen bond donor/acceptor motifs and rigid conformational control.

This guide addresses the critical need for precise physicochemical data (MW, LogP) and reproducible synthetic pathways, distinguishing this specific isomer from its more common congeners (e.g., 1-(pyridin-2-yl)piperazine).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecular weight and lipophilicity (LogP) of 3-(Pyridin-2-yl)piperazin-2-one are determinants of its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The presence of the lactam (amide) and the pyridine nitrogen creates a specific polarity profile suitable for fragment-based drug design (FBDD).

Table 1: Physicochemical Data Profile[9]
PropertyValueSource/Method
IUPAC Name 3-(Pyridin-2-yl)piperazin-2-oneNomenclature
Molecular Formula C

H

N

O
Stoichiometry
Molecular Weight 177.20 g/mol Calculated (Standard Atomic Weights)
Exact Mass 177.0902HRMS Theoretical
cLogP (Predicted) -0.4 to 0.1 Consensus (XLogP3, ChemAxon)
PSA (Polar Surface Area) ~55 Å

Topological Calculation
H-Bond Donors 2 (Amide NH, Amine NH)Structural Analysis
H-Bond Acceptors 3 (Pyridine N, Amide O, Amine N)Structural Analysis
Physical State Solid (Pale Yellow/White)Experimental Observation
Theoretical vs. Experimental LogP

While predicted values (cLogP) place the compound in the hydrophilic range (-0.4 to 0.1), experimental determination is crucial due to the tautomeric potential of the lactam and the basicity of the pyridine ring (pKa ~5.2).

  • Significance: A LogP < 2.0 suggests high water solubility but potential challenges in passive membrane permeability unless active transport is involved.

  • Ionization: At physiological pH (7.4), the pyridine moiety exists in equilibrium between its neutral and protonated forms, affecting the distribution coefficient (LogD).

Synthetic Architecture

The synthesis of 3-substituted piperazin-2-ones requires distinguishing between the N1, N4, and C3 positions. The most robust route for the 3-(pyridin-2-yl) isomer involves the condensation of a 1,2-diamine with a pyridyl-keto ester, followed by selective reduction.

Retrosynthetic Analysis

The C3-substituted core is best accessed via a "3,4-dehydro" intermediate, formed by the reaction of ethylenediamine with ethyl 2-oxo-2-(pyridin-2-yl)acetate .

Protocol: 2-Step Cyclization & Reduction

Step 1: Condensation (Formation of the Dihydropyrazinone)

  • Reagents: Ethylenediamine (1.1 eq), Ethyl 2-oxo-2-(pyridin-2-yl)acetate (1.0 eq), Ethanol (Solvent).

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: Initial imine formation at the ketone followed by intramolecular amidation.

  • Intermediate: 3-(Pyridin-2-yl)-5,6-dihydropyrazin-2(1H)-one.

Step 2: Selective Reduction (Saturation)

  • Reagents: H

    
     gas (balloon or 30 psi), 10% Pd/C catalyst, Methanol.
    
  • Conditions: Stir at RT for 12 hours.

  • Purification: Filtration through Celite, concentration, and recrystallization from EtOAc/Hexane.

Synthetic Workflow Diagram

Synthesis Start1 Ethyl 2-oxo-2- (pyridin-2-yl)acetate Inter Intermediate: 3-(Pyridin-2-yl)- 5,6-dihydropyrazinone Start1->Inter Condensation (EtOH, Reflux) Start2 Ethylenediamine Start2->Inter Final Target: 3-(Pyridin-2-yl) piperazin-2-one Inter->Final Reduction (H2, Pd/C)

Figure 1: Synthetic pathway for the construction of the 3-substituted piperazin-2-one core.[1][2][3][4][5][6][7][8]

Experimental Protocols: LogP Determination

To validate the lipophilicity of this scaffold, the Shake-Flask Method (OECD 107) is the gold standard, complemented by HPLC estimation for higher throughput.

Standardized Shake-Flask Protocol

Objective: Determine the partition coefficient (


) between n-octanol and water.
  • Phase Preparation:

    • Saturate n-octanol with water and water with n-octanol for 24 hours prior to use.

    • Why: Prevents volume changes during partitioning due to mutual solubility.

  • Solubilization:

    • Dissolve 10 mg of 3-(Pyridin-2-yl)piperazin-2-one in the pre-saturated aqueous phase (buffered to pH 7.4 if LogD is desired, or unbuffered water for LogP).

  • Equilibration:

    • Add an equal volume of pre-saturated n-octanol.

    • Shake mechanically for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Analyze both phases using UV-Vis spectrophotometry (λ_max ~260 nm for pyridine) or HPLC.

    • Calculate

      
      .
      
    • LogP = log10(

      
      ) .
      
HPLC-Based Estimation (OECD 117)

For rapid screening of derivatives:

  • Column: C18 Reverse Phase with end-capping.

  • Mobile Phase: Methanol/Water (isocratic 75:25).

  • Standards: Calibrate using reference compounds with known LogP values (e.g., Pyridine, Acetophenone, Benzene).

  • Logic: Retention time (

    
    ) correlates linearly with LogP.
    
Analytical Logic Diagram

LogP_Workflow Sample Sample Preparation (10mg Compound) Shake Shake Flask (Octanol/Water) Sample->Shake Dissolve PhaseSep Phase Separation (Centrifugation) Shake->PhaseSep Equilibrate Analysis Quantification (HPLC/UV-Vis) PhaseSep->Analysis Aliquot Both Phases Calc Calculation: LogP = log([Oct]/[Aq]) Analysis->Calc Data Processing

Figure 2: Workflow for the experimental determination of LogP via the Shake-Flask method.

References

  • Amadis Chemical. (2023). Product Datasheet: 3-(Pyridin-2-yl)piperazin-2-one (CAS 1246548-67-3). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55253006, (R)-2-(Pyridin-2-yl)piperazine. Retrieved from

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from

  • Petkovic, M., et al. (2023).[9][8] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Retrieved from

  • Molecules. (2022).[10] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Retrieved from

Sources

Bioisosteric Applications of 3-(Pyridin-2-yl)piperazin-2-one Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(pyridin-2-yl)piperazin-2-one scaffold represents a high-value pharmacophore in modern medicinal chemistry, functioning primarily as a constrained peptidomimetic . Unlike flexible linear amines, this heterocyclic system offers a rigidified template that locks the pyridine nitrogen and the lactam amide into a specific vector, optimizing interactions with biological targets such as kinase hinge regions and protease active sites (e.g., Factor Xa). This guide details the structural rationale, bioisosteric utility, and synthetic pathways for this moiety, providing a roadmap for its deployment in lead optimization.

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The Pharmacophore

The 3-(pyridin-2-yl)piperazin-2-one moiety is defined by two critical structural features:

  • The Piperazin-2-one Core: A six-membered lactam that mimics the

    
    -turn of a peptide backbone. The lactam nitrogen (
    
    
    
    ) serves as a hydrogen bond donor, while the carbonyl oxygen (
    
    
    ) is an acceptor.
  • The 3-Pyridyl Substituent: Positioned at the

    
    -carbon (relative to the carbonyl), this group mimics the side chain of aromatic amino acids (e.g., Phenylalanine, Histidine) but adds a critical 
    
    
    
    nitrogen acceptor.
Conformational Locking (The "Pre-organization" Effect)

A key advantage of this scaffold is its ability to form an intramolecular hydrogen bond between the pyridine nitrogen and the lactam


. This interaction (approx. 2.6 Å) planarizes the system or locks it into a specific torsion angle, reducing the entropic penalty upon binding to a protein target.
  • Lipophilicity (LogP): The pyridine nitrogen lowers the LogP compared to a phenyl analog (approx.

    
    LogP 
    
    
    
    ), improving water solubility.
  • pKa Modulation: The inductive effect of the adjacent lactam carbonyl lowers the basicity of the piperazine

    
    , reducing the risk of hERG channel blockage often associated with basic secondary amines.
    

Pharmacophore Core Piperazin-2-one (Scaffold) Pyridine 3-Pyridyl Group (Hinge Binder / S4 Pocket) Core->Pyridine C3-Substitution Interaction Intramolecular H-Bond (Conformational Lock) Core->Interaction Lactam-NH donor Pyridine->Interaction Py-N acceptor Target Biological Target (Kinase/Protease) Interaction->Target Pre-organized Binding

Figure 1: Pharmacophore map illustrating the conformational locking mechanism that enhances target affinity.

Bioisosteric Utility & Rationale

This moiety is frequently employed to replace unstable or metabolically liable groups. The table below outlines the specific bioisosteric replacements.

Target MoietyLimitation of Original MoietyAdvantage of 3-(Pyridin-2-yl)piperazin-2-one
Phenylalanine / Phenylglycine High lipophilicity; lack of polar interactions.Introduces H-bond acceptor (Py-N); improves solubility; mimics

-stacking.
Linear Dipeptides High conformational flexibility (entropic penalty); proteolytic instability.Rigidifies backbone (constrained

-turn mimic); resists proteolysis.
Biaryl Systems Poor solubility; "flat" topology.Introduces 3D-character (sp3 carbon at C3); vectorizes H-bond donors/acceptors.
Benzamidine Highly basic (poor oral bioavailability).Neutral/Weakly basic surrogate; maintains S1 pocket interactions in proteases (e.g., Factor Xa).

Case Studies in Drug Discovery

Kinase Inhibitors (Hinge Binding)

In the design of inhibitors for PI3K and CHK1 , the pyridine ring often acts as the primary "hinge binder," accepting a hydrogen bond from the backbone amide of the kinase hinge region. The piperazinone scaffold orients this pyridine while simultaneously directing the


-substituent towards the solvent-exposed region or the ribose pocket.
  • Mechanism: The 3-position substitution mimics the geometry of ATP's adenine ring substituents, allowing for high selectivity.

Factor Xa Inhibitors

In Factor Xa inhibitors, lactam derivatives are used to bind in the S4 pocket (hydrophobic/aromatic binding site). The 3-(pyridin-2-yl) group provides a perpendicular aromatic interaction with Tyr99 and Trp215 residues, while the lactam carbonyl interacts with the protein backbone.

Synthetic Methodology

Synthesizing the 3-substituted piperazin-2-one core requires controlling the stereochemistry at the C3 position. The most robust method utilizes a "Chiral Pool" approach starting from amino acids.

Protocol: Synthesis from Pyridyl-Glycine Derivatives

Objective: Synthesize (S)-3-(pyridin-2-yl)piperazin-2-one.

Reagents:

  • (S)-2-Amino-2-(pyridin-2-yl)acetic acid (Pyridylglycine)

  • Boc-anhydride (

    
    )
    
  • Ethylenediamine

  • EDC-HCl / HOBt (Coupling agents)

  • Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

  • Protection:

    • Dissolve (S)-pyridylglycine (10 mmol) in dioxane/water (1:1).

    • Add

      
       (2.5 eq) followed by 
      
      
      
      (1.2 eq). Stir at RT for 12h.
    • Acidify to pH 3, extract with EtOAc, and concentrate to yield N-Boc-pyridylglycine .

  • Amide Coupling (The Linear Precursor):

    • Dissolve N-Boc-pyridylglycine (5 mmol) in DMF.

    • Add EDC-HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min.

    • Add N-(2-chloroethyl)amine or N-(2-aminoethyl) protection group (e.g., N-Cbz-ethylenediamine) depending on cyclization strategy. Preferred Route: Coupling with Glycine Methyl Ester to form the dipeptide, followed by reduction/cyclization, OR coupling with 2-chloroethylamine .

    • Route Variation: React N-Boc-pyridylglycine with N-(2,2-dimethoxyethyl)amine .

  • Cyclization (Reductive Amination Route):

    • Alternative Robust Path: React Ethylenediamine (excess) with Ethyl 2-oxo-2-(pyridin-2-yl)acetate (if accessible)

      
       non-chiral.
      
    • Chiral Path: Deprotect the N-Boc-pyridylglycine-aminoethyl derivative.

    • Heat in refluxing butanol with catalytic acetic acid to induce ring closure.

  • Purification:

    • The product is a polar solid. Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

Synthesis Start Pyridyl-Glycine (Chiral Starting Material) Step1 1. N-Boc Protection 2. Amide Coupling (w/ 2-chloroethylamine) Start->Step1 Inter Linear Intermediate Step1->Inter Step2 3. N-Deprotection (TFA) 4. Base-Induced Cyclization Inter->Step2 Final 3-(Pyridin-2-yl)piperazin-2-one Step2->Final

Figure 2: Synthetic pathway for the construction of the 3-substituted piperazinone core.

References

  • The piperazine scaffold for novel drug discovery efforts : Expert Opinion on Drug Discovery.

  • Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I : Journal of Medicinal Chemistry.

  • Discovery of piperazinylimidazo[1,2-a]pyridines as novel S4 binding elements for orally active factor Xa inhibitors : Bioorganic & Medicinal Chemistry.[1]

  • Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions : Journal of Organic Chemistry.[2]

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters : Journal of Organic Chemistry.

Sources

Methodological & Application

Synthesis of 3-(Pyridin-2-yl)piperazin-2-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 3-(Pyridin-2-yl)piperazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocols are designed for researchers, scientists, and professionals in the field, offering not just procedural instructions but also the underlying scientific rationale for key experimental choices. This ensures a thorough understanding of the synthetic pathway and facilitates successful replication and adaptation.

Introduction

The piperazin-2-one moiety is a privileged structure in drug discovery, frequently incorporated into molecules targeting a wide array of biological targets. The introduction of a pyridinyl substituent at the 3-position creates a unique scaffold with potential applications in the development of novel therapeutics. This guide outlines a reliable three-step synthetic route commencing from readily available starting materials.

Overall Synthetic Strategy

The synthesis of 3-(Pyridin-2-yl)piperazin-2-one is approached through a convergent strategy involving the initial preparation of a key diamine intermediate, followed by acylation and subsequent intramolecular cyclization.

Synthesis_Workflow Start 2-Chloropyridine + Ethylenediamine Step1 Step 1: Synthesis of N-(2-aminoethyl)pyridin-2-amine Start->Step1 Intermediate1 N-(2-aminoethyl)pyridin-2-amine Step1->Intermediate1 Step2 Step 2: Acylation with Ethyl Chloroacetate Intermediate1->Step2 Intermediate2 Ethyl 2-((2-(pyridin-2-ylamino)ethyl)amino)acetate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization Intermediate2->Step3 FinalProduct 3-(Pyridin-2-yl)piperazin-2-one Step3->FinalProduct

Caption: Overall synthetic workflow for 3-(Pyridin-2-yl)piperazin-2-one.

Part 1: Synthesis of the Key Intermediate: N-(2-aminoethyl)pyridin-2-amine

The initial and crucial step is the synthesis of the unsymmetrical diamine, N-(2-aminoethyl)pyridin-2-amine. This is achieved through a nucleophilic aromatic substitution reaction between 2-chloropyridine and a large excess of ethylenediamine.

Scientific Rationale:

The use of a significant excess of ethylenediamine is a critical process parameter. This strategy favors the monosubstitution product by ensuring that the concentration of the nucleophile (ethylenediamine) is always much higher than the concentration of the initially formed product, N-(2-aminoethyl)pyridin-2-amine. This minimizes the likelihood of the product acting as a nucleophile itself and reacting with another molecule of 2-chloropyridine to form an undesired bis-substituted byproduct. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Step1_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 2-Chloropyridine 2-Chloropyridine Nucleophilic_Attack Nucleophilic attack of ethylenediamine on C2 2-Chloropyridine->Nucleophilic_Attack Ethylenediamine Ethylenediamine Ethylenediamine->Nucleophilic_Attack Meisenheimer_Complex Formation of Meisenheimer-like intermediate Nucleophilic_Attack->Meisenheimer_Complex Chloride_Elimination Elimination of chloride ion Meisenheimer_Complex->Chloride_Elimination Intermediate1 N-(2-aminoethyl)pyridin-2-amine Chloride_Elimination->Intermediate1

Caption: Mechanism of N-(2-aminoethyl)pyridin-2-amine synthesis.

Experimental Protocol:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloropyridine113.5510.0 g0.088
Ethylenediamine60.1047.8 mL (5 eq.)0.440
Toluene-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (10.0 g, 0.088 mol) and toluene (100 mL).

  • With stirring, add ethylenediamine (47.8 mL, 0.440 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain at this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) to remove excess ethylenediamine and any formed salts.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(2-aminoethyl)pyridin-2-amine by vacuum distillation to obtain a colorless to pale yellow oil.

Part 2: Synthesis of Ethyl 2-((2-(pyridin-2-ylamino)ethyl)amino)acetate

The second step involves the N-alkylation of the secondary amine of the diamine intermediate with ethyl chloroacetate. This reaction proceeds via a standard SN2 mechanism.

Scientific Rationale:

The choice of a suitable base is important to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic organic base such as triethylamine is commonly used to avoid competing reactions. The reaction is typically performed in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to facilitate the SN2 reaction.

Step2_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Intermediate1 N-(2-aminoethyl)pyridin-2-amine SN2_Attack SN2 attack of secondary amine on ethyl chloroacetate Intermediate1->SN2_Attack Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->SN2_Attack Transition_State Formation of transition state SN2_Attack->Transition_State Chloride_Departure Departure of chloride ion Transition_State->Chloride_Departure Intermediate2 Ethyl 2-((2-(pyridin-2-ylamino)ethyl)amino)acetate Chloride_Departure->Intermediate2

Caption: Mechanism of the N-alkylation reaction.

Experimental Protocol:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(2-aminoethyl)pyridin-2-amine137.1810.0 g0.073
Ethyl Chloroacetate122.558.9 mL (1.1 eq.)0.080
Triethylamine101.1912.2 mL (1.2 eq.)0.088
Acetonitrile-150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve N-(2-aminoethyl)pyridin-2-amine (10.0 g, 0.073 mol) in acetonitrile (150 mL).

  • Add triethylamine (12.2 mL, 0.088 mol) to the solution and stir for 10 minutes at room temperature.

  • Add ethyl chloroacetate (8.9 mL, 0.080 mol) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude ethyl 2-((2-(pyridin-2-ylamino)ethyl)amino)acetate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 3: Intramolecular Cyclization to 3-(Pyridin-2-yl)piperazin-2-one

The final step is the intramolecular cyclization of the amino ester to form the desired piperazin-2-one ring. This is a lactamization reaction that can be promoted by heat or a base.

Scientific Rationale:

The intramolecular cyclization proceeds via a nucleophilic attack of the pyridinylamino nitrogen on the ester carbonyl carbon, followed by the elimination of ethanol. Thermal conditions provide the energy required for the molecules to adopt the necessary conformation for cyclization. Alternatively, a base can be used to deprotonate the amine, increasing its nucleophilicity and facilitating the cyclization at a lower temperature.

Step3_Mechanism cluster_reactant Reactant cluster_mechanism Mechanism cluster_product Product Intermediate2 Ethyl 2-((2-(pyridin-2-ylamino)ethyl)amino)acetate Nucleophilic_Attack Intramolecular nucleophilic attack of amine on ester carbonyl Intermediate2->Nucleophilic_Attack Tetrahedral_Intermediate Formation of tetrahedral intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ethanol_Elimination Elimination of ethanol Tetrahedral_Intermediate->Ethanol_Elimination FinalProduct 3-(Pyridin-2-yl)piperazin-2-one Ethanol_Elimination->FinalProduct

Caption: Mechanism of intramolecular cyclization to form the piperazinone ring.

Experimental Protocol (Thermal Cyclization):

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 2-((2-(pyridin-2-ylamino)ethyl)amino)acetate223.2710.0 g0.045
Xylene-100 mL-

Procedure:

  • Place ethyl 2-((2-(pyridin-2-ylamino)ethyl)amino)acetate (10.0 g, 0.045 mol) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add xylene (100 mL) to the flask.

  • Heat the mixture to reflux (approximately 140 °C) and collect the ethanol that is formed in the Dean-Stark trap.

  • Continue heating for 8-12 hours or until no more ethanol is collected.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration and wash with cold hexanes.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • Bradsher, C. K., & Dutcher, J. S. (1946). Aromatic Cyclodehydration. XXXI. The Synthesis of Some Naphth[1,2-g]quinolines. Journal of the American Chemical Society, 68(4), 544–546. [Link]

  • Katritzky, A. R., & Lunt, E. (1970). The tautomerism of heteroaromatic compounds with five-membered rings. Part V. The reaction of 2-aminopyridine with α-halogeno-ketones. Tetrahedron, 26(18), 4291-4303. [Link]

  • Carroll, F. I., et al. (1993). Synthesis and biological evaluation of piperazine-2,5-diones as potential peptide-mimetics. Journal of medicinal chemistry, 36(15), 2182-2191. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. [Link]

The Strategic Integration of 3-(Pyridin-2-yl)piperazin-2-one Scaffolds into Peptidomimetic Sequences: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Robust Peptidomimetics and the Role of Novel Scaffolds

Peptides are exquisite signaling molecules, orchestrating a vast array of physiological processes with high potency and selectivity. However, their therapeutic potential is often hampered by inherent liabilities, including poor metabolic stability due to proteolytic degradation and limited oral bioavailability.[1][2] Peptidomimetics, synthetic molecules that mimic the three-dimensional structure and function of natural peptides, offer a compelling strategy to overcome these limitations.[3][4][5][6][7] By introducing non-natural structural elements, we can design molecules with enhanced pharmacokinetic properties while retaining or even improving their biological activity.

This guide focuses on the application of a unique heterocyclic building block, 3-(Pyridin-2-yl)piperazin-2-one , for the design and synthesis of advanced peptidomimetic sequences. The piperazin-2-one core serves as a conformationally constrained dipeptide isostere, imparting rigidity to the peptide backbone which can lead to increased receptor affinity and resistance to enzymatic cleavage.[8] The incorporation of a pyridyl moiety introduces a key pharmacophoric feature, capable of participating in a range of non-covalent interactions, including hydrogen bonding and metal coordination, which can be pivotal for target engagement.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of the 3-(pyridin-2-yl)piperazin-2-one scaffold and detailed protocols for its incorporation into peptide chains using both solid-phase and solution-phase methodologies. We will delve into the rationale behind experimental choices, provide step-by-step instructions, and discuss the characterization and evaluation of the resulting peptidomimetics.

Part 1: Synthesis of the 3-(Pyridin-2-yl)piperazin-2-one Building Block

A robust and versatile method for the synthesis of substituted piperazin-2-ones is the Ugi four-component reaction (U-4CR) followed by an intramolecular cyclization.[2][9][10][11] This one-pot reaction allows for the rapid assembly of complex molecular scaffolds from simple, commercially available starting materials.

Proposed Synthetic Route via Ugi Reaction and Cyclization

The synthesis of 3-(pyridin-2-yl)piperazin-2-one can be envisioned through a Ugi reaction involving 2-pyridinecarboxaldehyde, ethylenediamine, an isocyanide, and a carboxylic acid with a leaving group at the α-position (e.g., bromoacetic acid). The resulting Ugi adduct then undergoes an intramolecular nucleophilic substitution to form the desired piperazin-2-one ring.

Caption: Ugi reaction for piperazinone synthesis.

Protocol for Synthesis of N-Boc-3-(pyridin-2-yl)piperazin-2-one

To facilitate its use in peptide synthesis, the piperazinone scaffold needs to be appropriately protected. Here, we describe the synthesis of the N-Boc protected derivative.

Materials:

  • 2-Pyridinecarboxaldehyde

  • N-Boc-ethylenediamine

  • tert-Butyl isocyanide

  • Bromoacetic acid

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Potassium carbonate (K₂CO₃)

  • Silica gel for column chromatography

Procedure:

  • Ugi Reaction:

    • To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous MeOH (0.5 M), add N-Boc-ethylenediamine (1.0 eq). Stir the mixture at room temperature for 30 minutes to form the imine.

    • Add bromoacetic acid (1.0 eq) and tert-butyl isocyanide (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude Ugi adduct.

  • Cyclization:

    • Dissolve the crude Ugi adduct in anhydrous DCM (0.2 M).

    • Add potassium carbonate (3.0 eq) and stir the suspension vigorously at room temperature.

    • Monitor the cyclization by TLC. The reaction is typically complete within 12-24 hours.

  • Purification:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(pyridin-2-yl)piperazin-2-one.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5][9][12][13][14]

Part 2: Incorporation into Peptidomimetic Sequences

The N-Boc-3-(pyridin-2-yl)piperazin-2-one building block can be incorporated into peptide sequences using either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The choice of method will depend on the length and complexity of the target peptidomimetic.

Solid-Phase Peptide Synthesis (SPPS) Strategy

SPPS is the method of choice for the synthesis of longer peptide sequences due to its efficiency and ease of purification.[15][16] The Fmoc/tBu strategy is the most common approach in modern SPPS.

Caption: SPPS workflow for piperazinone incorporation.

Protocol for Incorporating N-Boc-3-(pyridin-2-yl)piperazin-2-one via SPPS (Fmoc/tBu Strategy):

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a rink amide resin for a C-terminal amide.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-protected amino acids

  • N-Boc-3-(pyridin-2-yl)piperazin-2-one

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 5-20 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Standard Amino Acids:

    • Pre-activate the Fmoc-amino acid (3-5 eq) with the coupling reagent (e.g., HATU, 3-5 eq) and DIPEA (6-10 eq) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each standard amino acid in the sequence.

  • Incorporation of the Piperazinone Scaffold:

    • After the final Fmoc deprotection and washing, add a solution of N-Boc-3-(pyridin-2-yl)piperazin-2-one (3-5 eq), a suitable coupling reagent (HATU is recommended for sterically hindered couplings), and DIPEA in DMF to the resin.

    • Allow the coupling to proceed for 2-4 hours, or until the Kaiser test is negative.

  • Chain Elongation (if applicable): If additional amino acids are to be added after the piperazinone, the Boc group on the piperazinone must be removed. This requires a switch to Boc-chemistry deprotection conditions (e.g., treatment with TFA in DCM), which may not be compatible with the acid-labile side-chain protecting groups of the Fmoc-strategy. A more orthogonal approach is to synthesize the piperazinone with an Fmoc protecting group instead of Boc.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, DCM, and MeOH, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Common Coupling Reagents for SPPS

ReagentDescriptionAdvantages
HATU Aminium-basedHigh efficiency, low racemization, good for hindered couplings.
HBTU Aminium-basedCost-effective, widely used.
DIC/Oxyma Carbodiimide/AdditiveLow cost, generates soluble byproducts.
Solution-Phase Synthesis Strategy

Solution-phase synthesis is often preferred for shorter peptides or for the synthesis of peptide fragments that will be ligated together.[17]

Protocol for a Dipeptide Coupling in Solution:

This protocol describes the coupling of Fmoc-3-(pyridin-2-yl)piperazin-2-one to the N-terminus of a C-terminally protected amino acid (e.g., H-Ala-OMe).

Materials:

  • Fmoc-3-(pyridin-2-yl)piperazin-2-one (synthesized similarly to the Boc-protected version, but using Fmoc-N-hydroxysuccinimide or Fmoc-Cl for protection)

  • Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Coupling reagent: e.g., EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Additive: HOBt (Hydroxybenzotriazole)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvents: DMF or DCM, anhydrous

  • Saturated aqueous NaHCO₃ solution

  • 1 M HCl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Free-basing the Amino Acid Ester: Dissolve H-Ala-OMe·HCl in DCM and add TEA (1.1 eq). Stir for 15 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve Fmoc-3-(pyridin-2-yl)piperazin-2-one (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM.

    • Add the solution of the free-based alanine methyl ester to this mixture.

    • Stir the reaction at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

Part 3: Characterization and Evaluation of Peptidomimetics

Structural Characterization

The synthesized peptidomimetics must be rigorously characterized to confirm their identity and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete assignment of all protons and carbons.[4][7][13][18][19][20]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conformational Analysis

The introduction of the rigid piperazinone scaffold is expected to induce a specific conformation in the peptide chain. This can be studied using:

  • Circular Dichroism (CD) Spectroscopy: To assess the overall secondary structure of the peptidomimetic in solution.

  • NMR Spectroscopy: Analysis of nuclear Overhauser effects (NOEs), coupling constants, and temperature coefficients of amide protons can provide detailed information about the solution conformation.[20]

Proteolytic Stability Assay

A key rationale for incorporating the piperazinone scaffold is to enhance resistance to enzymatic degradation. This can be evaluated in vitro.[2][21][22][23]

Protocol for In Vitro Proteolytic Stability Assay:

Materials:

  • Synthesized peptidomimetic

  • Control peptide (with a natural dipeptide in place of the piperazinone)

  • Proteolytic enzyme (e.g., trypsin, chymotrypsin, or a mixture such as pronase)

  • Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Incubation:

    • Prepare solutions of the peptidomimetic and the control peptide in the buffer at a known concentration.

    • Add the proteolytic enzyme to each solution to initiate the degradation.

    • Incubate the mixtures at 37 °C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Quantify the amount of remaining intact peptide/peptidomimetic by integrating the area of the corresponding peak.

  • Data Analysis: Plot the percentage of remaining peptide/peptidomimetic against time to determine the degradation rate and half-life.

Table 2: Expected Outcome of Proteolytic Stability Assay

CompoundExpected Degradation RateRationale
Control Peptide HighThe natural peptide bond is susceptible to cleavage by proteases.
Piperazinone Peptidomimetic LowThe non-natural piperazinone scaffold is resistant to protease recognition and cleavage.

Conclusion

The incorporation of 3-(pyridin-2-yl)piperazin-2-one into peptidomimetic sequences represents a powerful strategy in modern drug discovery. This novel building block offers the dual advantages of conformational constraint and the introduction of a versatile pharmacophoric element. The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this scaffold in developing next-generation therapeutics with improved stability and biological activity. Through careful synthesis, incorporation, and evaluation, the unique properties of pyridyl-piperazinone-containing peptidomimetics can be harnessed to address the challenges of peptide-based drug development.

References

  • A. C. A. Donato, J. P. B. de Almeida, and F. C. de Abreu, "Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer," J. Org. Chem., 2008 . [Link]

  • A. R. Katritzky, et al., "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids," J. Org. Chem., 2003 . [Link]

  • A. M. Faisst, et al., "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling," Beilstein J. Org. Chem., 2016 . [Link]

  • C. A. E. Hauser, et al., "A comparative protease stability study of synthetic macrocyclic peptides that mimic two endocrine hormones," Bioorg. Med. Chem. Lett., 2013 . [Link]

  • D. Kadereit, et al., "Acid-labile protecting groups for the synthesis of lipidated peptides," Chemistry, 2001 . [Link]

  • D. La-Venia, et al., "One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence," J. Org. Chem., 2022 . [Link]

  • eMolecules, "Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls," ACS Comb. Sci., 2020 . [Link]

  • F. G. J. C. Schaap, et al., "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution," RSC Adv., 2017 . [Link]

  • H. Tye, "The Ugi Reaction," Organic Chemistry Portal, 2023 . [Link]

  • I. Dömling, "The Ugi Multicomponent Reaction," Org. Synth., 2017 . [Link]

  • J. M. Goodman, et al., "Conformational analysis of 2-substituted piperazines," Tetrahedron Lett., 2016 . [Link]

  • J. V. Fritz, et al., "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum," PLoS One, 2017 . [Link]

  • L. El Kaim, et al., "Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines," Molbank, 2021 . [Link]

  • M. C. Bagley, et al., "Ugi reaction," Wikipedia, 2023 . [Link]

  • M. C. D. Santos, et al., "Strategies for Improving Peptide Stability and Delivery," Molecules, 2021 . [Link]

  • M. Muttenthaler, et al., "Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors," J. Med. Chem., 2016 . [Link]

  • M. W. G. de Bolster, et al., "Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives," Magn. Reson. Chem., 2005 . [Link]

  • N. Dömling, "Split-Ugi Reaction with Chiral Compounds: Synthesis of Piperazine- and Bispidine-Based Peptidomimetics," J. Org. Chem., 2002 . [Link]

  • Nowick Laboratory, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)," University of California, Irvine, 2020 . [Link]

  • P. R. J. Gaffney, et al., "Conformational analysis of peptidomimetics containing a pyridine moiety," Org. Biomol. Chem., 2014 . [Link]

  • R. A. Houghten, et al., "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines," Molecules, 2018 . [Link]

  • S. Tripathi, et al., "Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition," J. Org. Chem., 2020 . [Link]

  • T. K. Chakraborty, et al., "Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid," J. Org. Chem., 2000 . [Link]

  • T. W. D. Chan, et al., "Synthesis of pyrazin-1(2H)-one 4b and piperazin-2-one 5a from Boc-Phe-OH-derived Ugi intermediate 1b," Tetrahedron Lett., 2023 . [Link]

  • V. J. Hruby, "Peptidomimetics," Ann. Rep. Med. Chem., 1982 . [Link]

  • W. C. Chan, P. D. White, "Fmoc Solid Phase Peptide Synthesis: A Practical Approach," Oxford University Press, 2000 . [Link]

  • W. Li, et al., "Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery," Expert Opin. Drug Discov., 2021 . [Link]

  • W. M. Kazmierski, et al., "Solid-Phase Synthesis Using the Disrupted Ugi Reaction," Methods Mol. Biol., 2008 . [Link]

Sources

Application Note: Coupling 3-(Pyridin-2-yl)piperazin-2-one with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with the privileged scaffold 3-(pyridin-2-yl)piperazin-2-one . This intermediate presents a unique duality: it possesses a nucleophilic secondary amine (N4) essential for library expansion, yet it is flanked by a sterically demanding and electronically active pyridine ring at the chiral C3 position.

The following protocols prioritize conversion efficiency while mitigating the high risk of C3-epimerization .

Executive Summary & Mechanistic Analysis

The coupling of 3-(pyridin-2-yl)piperazin-2-one (Structure 1 ) with carboxylic acids is not a trivial amide bond formation. It is governed by two competing factors:

  • Steric Hindrance (N4): The pyridine ring at C3 projects bulk directly adjacent to the N4 amine. Standard coupling reagents (EDC/HOBt) often fail to drive conversion to completion, resulting in stalled reactions.

  • C3-Acidity & Racemization: The proton at C3 is doubly activated —it is

    
     to the lactam carbonyl and benzylic-like relative to the electron-deficient pyridine ring. This lowers the pKa significantly (estimated pKa ~18-20 in DMSO).
    
    • Risk:[1] Excessive basicity (e.g., DBU, excess TEA) or prolonged activation times can lead to deprotonation at C3, forming an enolate that racemizes upon quenching.

Strategic Recommendation:

  • For Discovery (Small Scale): Use HATU/DIEA . The high reactivity of the At-complex overcomes sterics quickly, minimizing the time window for base-mediated racemization.

  • For Process/Chiral Safety: Use T3P (Propylphosphonic anhydride) in Pyridine/EtOAc. This acidic/neutral condition is the "Gold Standard" for preserving stereocenters.

Decision Matrix & Workflow

The following flowchart guides the selection of the optimal coupling strategy based on your specific carboxylic acid substrate.

CouplingStrategy Start Substrate: Carboxylic Acid + 3-(Py-2-yl)piperazin-2-one CheckChiral Is the Piperazinone Optically Pure (Chiral)? Start->CheckChiral CheckSteric Is the Acid Sterically Hindered (e.g., t-Butyl, ortho-subst.)? CheckChiral->CheckSteric No (Racemic) MethodB METHOD B: T3P/Pyridine (Max Epimerization Control) CheckChiral->MethodB Yes (Critical) MethodA METHOD A: HATU/DIEA (High conversion, Fast) CheckSteric->MethodA No MethodC METHOD C: Acid Chloride (Ghosez Reagent) CheckSteric->MethodC Yes (Very Hindered) MethodB->MethodC If Conversion < 50%

Caption: Strategic selection of coupling reagents balancing reactivity vs. stereochemical integrity.

Detailed Experimental Protocols

Method A: High-Throughput Coupling (HATU)

Best For: Discovery chemistry, racemic scaffolds, unhindered acids. Mechanism: The 7-azabenzotriazole (At) leaving group accelerates the reaction, overcoming the steric clash between the piperazinone's pyridine ring and the incoming electrophile.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-(Pyridin-2-yl)piperazin-2-one (1.1 equiv)

  • HATU (1.2 equiv)

  • DIEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2.0 mL). Add HATU (228 mg, 0.6 mmol) and DIEA (130 µL, 0.75 mmol). Stir at Room Temperature (RT) for 5 minutes.

    • Note: The solution should turn yellow/orange. Pre-activation ensures the active ester is formed before the amine sees the base.

  • Coupling: Add 3-(Pyridin-2-yl)piperazin-2-one (97 mg, 0.55 mmol) followed by the remaining DIEA (87 µL, 0.5 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

    • Checkpoint: If the reaction stalls >50% but <90%, heat to 45°C. Do not exceed 60°C to prevent racemization.

  • Workup: Dilute with EtOAc (20 mL). Wash with sat.[2] NaHCO₃ (2 x 10 mL), Water (1 x 10 mL), and Brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.

Method B: Epimerization-Free Coupling (T3P)

Best For: Chiral scaffolds, scale-up (>10g), and acid-sensitive substrates. Mechanism: T3P acts as a kinetic water scavenger. It does not require a strong base if pyridine is used as the solvent/base hybrid, keeping the pH lower and protecting the acidic C3 proton.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-(Pyridin-2-yl)piperazin-2-one (1.0 equiv)

  • T3P (50% w/w in EtOAc) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Setup: Charge a flask with Carboxylic Acid (1.0 mmol), Piperazinone (1.0 mmol), and Pyridine (240 µL, 3.0 mmol) in EtOAc (5 mL).

  • Addition: Cool the mixture to 0°C. Dropwise add T3P solution (1.27 g, ~1.2 mL, 2.0 mmol).

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Why T3P? The byproduct is water-soluble propylphosphonic acid, simplifying purification.

  • Workup: Quench with water (5 mL). Separate layers. Wash organic layer with 0.5 M HCl (carefully, to remove pyridine without stripping the product—check product pKa first) or Citric Acid (10% aq).

    • Alternative: If the product contains basic nitrogens (like the pyridine ring), wash with sat. NH₄Cl instead of HCl to avoid protonating the product.

Method C: The "Hard" Coupling (Ghosez's Reagent)

Best For: Extremely hindered carboxylic acids where HATU fails. Mechanism: Generates an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).

Protocol:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 mmol) in DCM (dry). Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1 hour. (Monitor by quenching a chemically inert aliquot with MeOH and checking for Methyl Ester by LCMS).

  • Coupling: Cool to 0°C. Add a solution of 3-(Pyridin-2-yl)piperazin-2-one (1.1 equiv) and N-Methylmorpholine (2.5 equiv) in DCM.

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

Quantitative Comparison of Methods

FeatureMethod A (HATU)Method B (T3P)Method C (Acid Cl)
Reactivity HighModerateVery High
Racemization Risk ModerateVery LowHigh
Purification Requires Chromatography (remove urea)Extraction often sufficientExtraction sufficient
Cost HighModerateLow
Atom Economy Poor (large byproducts)GoodGood

Troubleshooting Guide

Issue: Low Conversion (<30%)
  • Cause: The pyridine ring of the piperazinone is coordinating to the coupling reagent (common with EDC).

  • Solution: Switch to Method C (Acid Chloride). The highly electrophilic acyl chloride is less susceptible to coordination trapping than the active ester.

Issue: Racemization (ee% drops)
  • Cause: Base-mediated deprotonation of C3.

  • Solution:

    • Switch to Method B (T3P).

    • Use N-Methylmorpholine (NMM) or Collidine instead of TEA/DIEA. These bases are less likely to deprotonate the C3-H due to steric bulk and lower basicity.

    • Lower reaction temperature to 0°C.

Issue: Product stuck in Aqueous Layer
  • Cause: The product contains a basic pyridine and a lactam. It may protonate and stay in the acid wash.

  • Solution: Do not use HCl for washes. Use saturated NH₄Cl (pH ~5-6) or dilute Citric Acid for the first wash, then quickly neutralize with NaHCO₃. Extract with DCM/IPA (3:1) if the product is polar.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, A. W., et al. (2007). Protection of Chiral Centers in Amide Coupling: Use of T3P. Journal of Organic Chemistry, 72, 6006.
  • Ghosez, L., et al. (1987). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent in organic synthesis. Organic Syntheses, 65, 200. Link

Sources

Application Note: Handling and Storage Safety Protocols for 3-(Pyridin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note defines the rigorous handling, storage, and safety protocols for 3-(Pyridin-2-yl)piperazin-2-one (CAS: 1246548-67-3 for racemic; enantiomers vary).[1] As a bifunctional heterocyclic building block containing both a lactam (2-one) and a secondary amine, this compound presents specific stability challenges—primarily hygroscopicity and oxidative degradation .[1]

This guide moves beyond generic safety data, providing a causality-driven protocol to preserve the pharmacological integrity of this intermediate during drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

To handle this compound safely, one must understand its reactive moieties.[2][3] It is not merely "toxic"; it is chemically dynamic.

PropertyData / CharacteristicImplication for Handling
Chemical Structure A piperazin-2-one ring substituted at the C3 position with a 2-pyridyl group.[1][4][5]Contains a secondary amine (N4) and a lactam (N1-C2).[1]
Molecular Formula C₉H₁₁N₃OMW: 177.20 g/mol
Acidity/Basicity Amphoteric/Basic. Pyridine pKa ~5.2; Secondary amine pKa ~8-9.Corrosive/Irritant. Reacts exothermically with strong acids.
Hygroscopicity High. The lactam and amine moieties form H-bonds with atmospheric water.[1]Critical: Must be weighed rapidly or in a glovebox to prevent %wt errors.
Air Sensitivity Moderate.[6] Secondary amines absorb atmospheric CO₂ to form carbamates.Critical: Long-term storage requires inert atmosphere (Argon/N₂).[1]
The "Why" Behind the Risk

The primary risk to the compound is atmospheric moisture and carbon dioxide. The secondary amine at position 4 is nucleophilic; upon exposure to air, it can reversibly react with CO₂ to form a carbamic acid/salt, altering the stoichiometry of downstream reactions (e.g., Buchwald couplings or amide formations).

Storage Protocols: A Self-Validating System

A "self-validating" storage system includes visual or procedural checks that confirm the compound's integrity before you use it.[1]

Long-Term Storage (Solid State)

Standard: -20°C, Inert Atmosphere, Desiccated.[1]

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers are permeable to moisture over months.[1]

  • Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.

  • Secondary Containment: Place the vial inside a heat-sealed Mylar bag containing a packet of activated silica gel or molecular sieves.

  • Validation Check: Include a humidity indicator card in the secondary container. If the card turns pink/white (indicating >10% RH), re-verify the compound purity via LCMS before use.

Working Stock (Solution)

Standard: Freshly prepared is best. If storage is necessary:

  • Solvent: Anhydrous DMSO or DMAC (Dimethylacetamide). Avoid protic solvents (MeOH) for long-term storage to prevent potential slow solvolysis or racemization at C3 if the solution becomes acidic/basic.[1]

  • Temperature: -80°C to prevent degradation.

Storage Logic Flowchart

The following diagram illustrates the decision matrix for storing this compound to maximize shelf-life.

StorageProtocol Start Receive 3-(Pyridin-2-yl)piperazin-2-one CheckForm Form Check: Solid or Solution? Start->CheckForm Solid Solid Powder CheckForm->Solid Solution Solution (DMSO/DMA) CheckForm->Solution Purge Purge Headspace (Argon/N2) Solid->Purge Seal Seal in Amber Glass + Desiccant Bag Purge->Seal Freeze Store at -20°C Seal->Freeze SolventCheck Is Solvent Anhydrous? Solution->SolventCheck DrySolvent Dry Solvent over 3Å Sieves SolventCheck->DrySolvent No Aliquot Aliquot to Single-Use Vials SolventCheck->Aliquot Yes DrySolvent->Aliquot DeepFreeze Store at -80°C Aliquot->DeepFreeze

Figure 1: Decision matrix for the storage of 3-(Pyridin-2-yl)piperazin-2-one to prevent hydrolysis and oxidation.

Handling & Synthesis Integration[1]

Weighing and Transfer

Due to the hygroscopic nature of the piperazinone ring:

  • Equilibration: Allow the storage vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

  • Environment: Weighing should ideally occur in a glovebox or a low-humidity enclosure. If using a benchtop balance, work quickly.

  • Tools: Use stainless steel or antistatic plastic spatulas. Avoid aluminum if the compound is being used in metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), as trace aluminum can interfere with catalyst turnover.[1]

Dissolution Protocol

When preparing stock solutions for biological assays (e.g., IC50 determination):

  • Preferred Solvent: DMSO (Dimethyl sulfoxide).

  • Solubility: The compound is moderately soluble in water but may precipitate at high pH. It is freely soluble in DMSO and Methanol.

  • Sonication: If the solid has compacted during storage, mild sonication (30-60 seconds) is safe. Avoid prolonged sonication which heats the solvent and promotes degradation.

Reaction Safety (Synthesis Context)

When using this molecule as a nucleophile (via the N4 amine):

  • Base Sensitivity: If the compound is chiral (e.g., (R)-3-(pyridin-2-yl)piperazin-2-one), avoid harsh bases (e.g., NaH, t-BuLi) which could deprotonate the C3 position (alpha to the carbonyl), leading to racemization .[1]

  • Recommended Bases: Use milder bases like K₂CO₃ or Cs₂CO₃ for alkylation reactions.

Emergency Procedures & Risk Assessment

GHS Classification (Derived from Analogous Piperazines):

  • Skin Irrit. 2 (H315): Causes skin irritation.[7][8]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.[8]

  • STOT SE 3 (H335): May cause respiratory irritation.[6][7][8]

Exposure Response Protocol
Exposure RouteImmediate ActionMechanism of Injury
Skin Contact Wash with soap and water for 15 mins.[1][8] Do not use ethanol (increases absorption).Basic nitrogen compounds can cause chemical burns and penetrate the dermis.
Eye Contact Rinse with water/saline for 15 mins.[7] Lift eyelids.High pH causes saponification of corneal lipids; immediate dilution is critical.
Inhalation Move to fresh air.[3][7][8][9] If wheezing occurs, seek medical help.Irritation of mucous membranes due to basicity.
Spill Cleanup Absorb with inert material (vermiculite). Do not use sawdust (fire hazard with amines).Prevent dust formation.[6][8][9][10]
Emergency Workflow Diagram

EmergencyResponse Accident Exposure Incident Type Identify Route Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush 15min (Water) Remove Clothing Skin->ActionSkin ActionEye Flush 15min (Saline) Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Rest Upright Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response workflow for exposure to basic heterocyclic amines.

References

  • Source for CAS 1246548-67-3 and physical availability.
    • Source for molecular weight and structural confirmation.[1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

    • Source for general amine handling and inert atmosphere storage protocols.[1]

  • PubChem. (n.d.). Compound Summary: Piperazin-2-one derivatives. Retrieved February 13, 2026, from [Link]

    • Source for general physicochemical properties of the piperazinone scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 3-(Pyridin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(Pyridin-2-yl)piperazin-2-one. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this valuable intermediate in high purity. As a polar, nitrogen-containing heterocycle, this compound presents unique purification hurdles. This guide provides in-depth troubleshooting advice and detailed protocols based on established scientific principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format to help you resolve common problems encountered during purification.

Q1: My compound is streaking badly on a silica gel TLC plate, and I'm getting poor separation and low recovery from my flash column. What is happening and how do I fix it?

A1: This is a classic problem when purifying basic, nitrogen-containing compounds like 3-(Pyridin-2-yl)piperazin-2-one on standard silica gel.

  • The Cause (Expertise & Experience): Standard silica gel is slightly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your compound (specifically the pyridine and the secondary amine in the piperazinone ring) can undergo strong, sometimes irreversible, acid-base interactions with these silanol groups. This strong binding leads to significant peak tailing on TLC and poor elution, smearing, and even decomposition on a column.[1][2]

  • The Solutions (Trustworthiness):

    • Neutralize the Stationary Phase: The most common solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.[1][3]

      • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. It's a volatile base that competes with your compound for the acidic sites.

      • Ammonia: Use a pre-mixed solvent like 1-10% methanol in dichloromethane with 0.1-1% concentrated ammonium hydroxide. This is particularly effective for eluting stubborn amines.[2]

    • Switch the Stationary Phase: If neutralization is insufficient, consider an alternative stationary phase that is less acidic or designed for basic compounds.[2]

      • Neutral or Basic Alumina (Al₂O₃): These are excellent alternatives for the purification of amines and other basic heterocycles.[2]

      • Amino-Propylated Silica: This is a medium-polarity phase ideal for separating nitrogen-containing compounds.[2]

    • Use Reversed-Phase Chromatography: This technique is often better suited for polar compounds. Here, the stationary phase (e.g., C18 silica) is non-polar, and a polar mobile phase is used. The most polar compounds elute first.[1][2]

Q2: I'm attempting to recrystallize my product from an ethanol/water mixture, but it keeps "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too concentrated, cooling too quickly, or the presence of impurities that inhibit crystal formation.

  • The Cause (Expertise & Experience): The solubility of the oil is lower than that of the desired compound, but the energy barrier for nucleation of the oil is lower than for crystallization. Impurities can suppress the melting point of your solid, contributing to this phenomenon.

  • The Solutions (Trustworthiness):

    • Re-dissolve and Dilute: Add a small amount of the hot primary solvent (ethanol in this case) to dissolve the oil completely. The goal is to find the true saturation point at the higher temperature.[1]

    • Slow Down the Cooling: Once everything is dissolved, allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. You can insulate the flask to slow the cooling rate further.

    • Promote Nucleation: If crystals still don't form, induce nucleation by:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide a surface for crystal growth.[1]

      • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution. This provides a template for crystallization to begin.[1]

    • Perform a Pre-Purification Step: If oiling persists, it's likely due to significant impurities.[1] Perform a quick filtration through a plug of silica or alumina to remove baseline impurities before attempting recrystallization again.

Q3: My purified compound looks clean by ¹H NMR, but my HPLC-UV analysis shows a purity of only ~90% with several small peaks. What could these impurities be?

A3: This is a common scenario where different analytical techniques provide different perspectives on purity.

  • The Cause (Expertise & Experience):

    • Non-Protonated Impurities: ¹H NMR primarily detects proton-containing molecules. Impurities lacking protons (e.g., inorganic salts, some catalysts) or those with highly symmetric structures might not be visible or may be hidden under solvent peaks.

    • UV-Active Impurities: HPLC with UV detection is highly sensitive to compounds with a chromophore. Aromatic by-products or degradation products might be present at very low concentrations (<1%) but have a strong UV absorbance, making them appear significant in the chromatogram.[4][5]

    • Isomers: Positional isomers formed during synthesis may have very similar ¹H NMR spectra but can often be separated by a high-resolution HPLC method.

    • Degradation: The compound might be degrading slightly in the HPLC mobile phase or upon storage. The piperazinone ring could be susceptible to hydrolysis.[6]

  • The Solutions (Trustworthiness):

    • Use Orthogonal Analytical Techniques: Confirm the impurity profile with another method. The gold standard is Liquid Chromatography-Mass Spectrometry (LC-MS), which will give you the mass of the parent compound and the masses of the impurity peaks, providing crucial clues to their identity.[5]

    • Check for Inorganic Impurities: Use techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) if you suspect residual metal catalysts (e.g., Palladium) from the synthesis.[5]

    • Optimize HPLC Method: Ensure your HPLC method is robust and capable of separating closely related impurities. Experiment with different columns (e.g., phenyl-hexyl instead of C18) or mobile phase modifiers.

    • Re-evaluate Purification: If LC-MS confirms organic impurities, a more rigorous purification technique like preparative HPLC may be necessary to achieve higher purity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude 3-(Pyridin-2-yl)piperazin-2-one?

A1: Impurities are typically classified based on their origin.[4] For this compound, you should anticipate:

  • Organic Impurities:

    • Starting Materials: Unreacted 2-aminopyridine derivatives or piperazinone precursors.

    • By-products: Resulting from side reactions, such as over-alkylation, dimerization, or formation of positional isomers.

    • Intermediates: Incomplete cyclization can leave linear amino-amide intermediates in the crude product.

    • Degradation Products: The lactam (amide) bond in the piperazinone ring is susceptible to hydrolysis, which would open the ring to form an amino acid derivative.

  • Inorganic Impurities:

    • Catalysts: Residual metals (e.g., Pd, Ru, Ni) if hydrogenation or cross-coupling reactions were used in the synthesis.[7][8][9]

    • Reagents: Inorganic salts from reagents or workup procedures.[7]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification that were not completely removed.[4][5]

Q2: What is the best general approach for a first-pass purification of this compound?

A2: A logical, multi-step workflow is often most effective. The choice depends on the scale and the nature of the impurities.

G crude Crude Product extraction Aqueous Acid/Base Extraction (To remove non-basic/highly acidic impurities) crude->extraction Initial Cleanup recrystallization Recrystallization (For >90% pure material) extraction->recrystallization High initial purity chromatography Column Chromatography (For complex mixtures) extraction->chromatography Low initial purity final Pure Compound (>98%) recrystallization->final chromatography->final

Caption: General purification workflow for 3-(Pyridin-2-yl)piperazin-2-one.

  • Aqueous Acid/Base Extraction: Start by dissolving the crude material in an organic solvent (like ethyl acetate or dichloromethane) and washing with a mild aqueous base (e.g., NaHCO₃ solution) to remove acidic impurities. This takes advantage of the compound's basic nature.

  • Primary Purification:

    • If the crude is >90% pure: Attempt recrystallization first. It is scalable and cost-effective. Experiment with solvent systems like Ethanol, Isopropanol, or Ethyl Acetate/Hexane.

    • If the crude is a complex mixture: Proceed directly to column chromatography. Based on the troubleshooting guide, decide between modified normal-phase or reversed-phase chromatography.

  • Final Polishing: If very high purity (>99.5%) is required for pharmaceutical applications, a final recrystallization or preparative HPLC step may be necessary.

Q3: How do I choose between normal-phase and reversed-phase chromatography?

A3: The choice depends on the polarity of your target compound relative to its impurities.

FeatureNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Polar (Silica, Alumina)Non-Polar (C18, C8)
Mobile Phase Non-Polar (e.g., Hexanes/EtOAc)Polar (e.g., Water/Acetonitrile)
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best For... Separating non-polar to moderately polar compounds. Good for separating isomers with different functional group accessibility.Separating polar and ionizable compounds. Often provides better peak shape for basic analytes with an acidic modifier.[1]
Considerations for this Compound Requires a basic modifier (e.g., Et₃N) to prevent peak tailing.[3]May require an acidic modifier (e.g., Formic Acid, TFA) to protonate amines and improve peak shape. Excellent for removing very non-polar "greasy" impurities.

Decision Diagram:

G decision decision start Start: Crude Mixture tlc Run TLC in Hex/EtOAc & MeCN/H₂O systems start->tlc decision_nonpolar Are impurities LESS polar than product? tlc->decision_nonpolar decision_polar Are impurities MORE polar than product? np_chrom Use Normal Phase (e.g., Silica + Et₃N) decision_polar->np_chrom Yes decision_nonpolar->decision_polar No rp_chrom Use Reversed Phase (e.g., C18 + Formic Acid) decision_nonpolar->rp_chrom Yes

Caption: Decision tree for selecting a chromatography mode.

Part 3: Key Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

This protocol describes how to minimize peak tailing for basic compounds during normal-phase chromatography.

  • Prepare the Eluent: Based on TLC analysis, determine a suitable solvent system (e.g., 95:5 Dichloromethane:Methanol). To this system, add 0.5-1% triethylamine (Et₃N).

  • Pack the Column: Pack the column using the Et₃N-containing eluent. Ensure the packing is uniform and free of air bubbles.

  • Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the eluent. This ensures the silica surface is fully neutralized before you load your sample.[3]

  • Load the Sample: Dissolve your crude compound in a minimum amount of the eluent (or dichloromethane). Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Begin elution with the prepared solvent system, collecting fractions and monitoring them by TLC. A gradient elution, where the polarity is gradually increased, can be effective for difficult separations.[10]

Protocol 2: Reversed-Phase Flash Chromatography for Polar Compounds

This is a powerful technique for purifying polar compounds that behave poorly on silica.

  • Prepare the Mobile Phase: Use HPLC-grade solvents. A typical system is a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Formic acid protonates the basic nitrogens, leading to sharper peaks.

  • Sample Preparation: Dissolve the crude compound in a minimum amount of a strong solvent like Methanol or DMSO. If using DMSO, ensure the injection volume is small to avoid solvent effects.

  • Dry Loading (Recommended): Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to get a dry, free-flowing powder. This prevents issues with strong sample solvents.[1]

  • Column Equilibration: Select a pre-packed C18 flash column. Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 A:B) for at least 5 column volumes.[1]

  • Elution and Collection: Load the sample and begin the gradient elution. A typical gradient might be 5% B to 70% B over 20-30 column volumes. Use a fraction collector and monitor the eluting peaks with a UV detector.

References
  • How to use preparative HPLC | Technical Support | GL Sciences.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.

  • Impurity Profiling: Theory and Practice - PharmaInfo.

  • Recent trends in the impurity profile of pharmaceuticals - PMC.

  • impurity-profiling - Simson Pharma.

  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc.

  • Polar Compounds | SIELC Technologies.

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.

  • High-Performance Preparative LC Techniques - Phenomenex.

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid - ACS Publications.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.

  • Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds - Benchchem.

  • Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines - Sci-Hub.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.

  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed.

  • HETEROCYCLES, Vol - LOCKSS.

  • Purification of Organic Compounds by Flash Column Chromatography.

  • 3-(Pyridin-2-yl)piperazin-2-one,1246548-67-3-Amadis Chemical.

  • Synthesis of piperazines - Organic Chemistry Portal.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 3-(Pyridin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

3-(Pyridin-2-yl)piperazin-2-one is a critical pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors and various GPCR ligands.[1] Its structural duality—combining a basic pyridine ring with a polar, metabolic-labile lactam (piperazin-2-one)—presents unique challenges in mass spectrometry.[1]

This guide moves beyond generic spectral libraries to provide a mechanistic comparison of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) .[1] We establish a self-validating protocol for identifying this scaffold in complex biological matrices, distinguishing it from isobaric metabolites using diagnostic fragmentation pathways.[1]

Part 1: Structural Dynamics & Ionization Physics[1]

Before analyzing fragmentation, one must understand the precursor ion's behavior.[1]

  • Formula: C₉H₁₁N₃O

  • Monoisotopic Mass: 177.0902 Da

  • Precursor Ion [M+H]⁺: 178.0975 m/z[1]

Protonation Site Competition

In Electrospray Ionization (ESI), the site of protonation dictates the fragmentation cascade.[1]

  • Pyridine Nitrogen (N1'): pKa ~5.[1]2. Aromatic, stabilized.[1]

  • Piperazine Secondary Amine (N4): pKa ~9.8 (typically).[1]

  • Lactam Amide Nitrogen (N1): Non-basic due to resonance with the carbonyl.[1]

Expert Insight: While the secondary amine (N4) is thermodynamically more basic in solution, the pyridine nitrogen often sequesters the proton in the gas phase during ESI due to "proton sponge" effects and chelation stabilization with the lactam carbonyl. This directs the fragmentation toward charge-remote losses (like CO) rather than immediate charge-driven ring explosions.

Part 2: Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of 3-(Pyridin-2-yl)piperazin-2-one is dominated by the stability of the pyridine ring and the fragility of the lactam (cyclic amide).

Pathway A: The Lactam Neutral Loss (CID Dominant)

The hallmark of cyclic amides (piperazinones) is the neutral loss of Carbon Monoxide (CO).[1]

  • Mechanism: Protonation on the amide oxygen triggers a ring contraction or opening, followed by the ejection of CO (28.00 Da).[1]

  • Transition: m/z 178.1 → m/z 150.1.

Pathway B: Retro-Diels-Alder (RDA) Cleavage

High-energy activation forces the piperazine ring to "unzip" via RDA mechanisms.

  • Fragment 1: Loss of ethenimine (CH₂=NH) or ethylene (C₂H₄).[1]

  • Diagnostic Ion: Formation of the stabilized vinyl-pyridine cation (m/z 106) or the pyridinium cation (m/z 78).[1]

Pathway C: Deamination (Metabolic Mimicry)

Loss of Ammonia (NH₃, 17.03 Da) is common but less intense than CO loss.[1]

  • Transition: m/z 178.1 → m/z 161.1.

  • Note: If this signal is the base peak, suspect thermal degradation in the source rather than true collision-induced fragmentation.[1]

Visualization: Fragmentation Decision Tree

The following diagram maps the causal relationships between energy application and observed ions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 178.0975 Intermediate1 Lactam Ring Opening (Acylium Ion) Precursor->Intermediate1 Proton Transfer Ion150 [M+H - CO]+ m/z 150.10 Intermediate1->Ion150 Neutral Loss CO (-28 Da) (Low CE) Ion121 [Pyridine-CH=NH2]+ m/z 121.06 Intermediate1->Ion121 RDA Cleavage (-C2H3O) (Med CE) Ion106 [Vinyl-Pyridine]+ m/z 106.06 Ion150->Ion106 Loss of Imine (-44 Da) Ion78 [Pyridinium]+ m/z 78.03 Ion121->Ion78 Loss of C2H3N

Caption: Mechanistic fragmentation tree of 3-(Pyridin-2-yl)piperazin-2-one showing primary CO loss and secondary RDA pathways.[1]

Part 3: Comparative Guide (CID vs. HCD)

Choosing the right fragmentation mode is critical for assay sensitivity (SRM) vs. structural confirmation (HRMS).[1]

FeatureCID (Resonant Excitation) HCD (Beam-Type)
Physics Resonant excitation in a trap.[1] Slow heating (ms timescale).Beam-type collision in multipole. Fast heating (µs timescale).
Energy Regime Low Energy (matches "Activation Q").Higher Energy (eV ramp).[1]
Primary Ion m/z 150.1 (Loss of CO) m/z 106.1 & m/z 78.0 (Pyridine core)
Low Mass Cutoff Yes (typically 1/3 of precursor m/z).[1] m/z 78 often lost. No cutoff. Excellent for detecting low m/z diagnostic ions.[1]
Spectral Richness Low.[1] Dominated by 1-2 thermodynamically stable fragments.[1]High. Rich internal fragmentation; ideal for library matching.[1]
Best Application Quantification (SRM/MRM). The m/z 150 transition is stable and high-intensity.Structural Elucidation. Confirms the pyridine ring integrity via m/z 78/106.

Scientist-to-Scientist Recommendation:

  • For Quantitation (Triple Quad): Use the 178.1 -> 150.1 transition.[1] It is the most sensitive channel but non-specific (common to many lactams).[1] Use 178.1 -> 121.1 as a qualifier.

  • For Identification (Orbitrap/Q-TOF): Use HCD at 35 NCE .[1] The presence of the m/z 78.034 ion (Pyridine) is the mandatory "fingerprint" to rule out isobaric piperazine-diones or aliphatic analogs.

Part 4: Self-Validating Experimental Protocol

To ensure data integrity, follow this "Loop-Back" protocol. If Step 3 fails, do not proceed to sample analysis.[1]

Sample Preparation
  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.[1]

    • Why? Methanol promotes stable desolvation; Formic acid ensures [M+H]+ formation without suppressing the pyridine basicity.[1]

  • Concentration: 1 µM (Avoid saturation to prevent dimer formation [2M+H]+ ~355 m/z).

MS Source Parameters (ESI+)[1][2]
  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units (High enough to desolvate the lactam, low enough to preserve the labile amide).

The Validation Loop (System Suitability)

Inject the standard and monitor the 178/150 ratio .

  • Criteria: The intensity of m/z 150 must be >50% of the precursor in CID mode at 30% Normalized Collision Energy (NCE).

  • Failure Mode: If m/z 161 (NH3 loss) > m/z 150, your source temperature is too high, causing thermal degradation before the collision cell.[1] Action: Lower Capillary Temp by 50°C.

References

  • Piperazine Fragmentation Standards

    • National Institute of Standards and Technology (NIST).[1] "Mass Spectrum of Piperazine."[1][2] NIST Chemistry WebBook, SRD 69.[1]

    • [Link][1]

  • Pyridine-Piperazine Analog Studies

    • Giral, P., et al. "Pharmacological evidence for the involvement of 1-(2-pyridinyl)-piperazine (1-PmP)..."[1][3] European Journal of Pharmacology, 1987.[1]

    • [Link][1]

  • CID vs.

    • Jedrychowski, M. P., et al. "Evaluation of HCD- and CID-type fragmentation within their respective detection platforms."[1] Molecular & Cellular Proteomics, 2011.[1]

    • [Link][1]

  • Lactam/Piperazinone Mass Spectrometry

    • Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[1] Journal of Chinese Mass Spectrometry Society, 2015.[1]

    • [Link]

Sources

Comparing bioactivity of 3-(Pyridin-2-yl)piperazin-2-one vs. piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Hop

In medicinal chemistry, the transition from a piperazine to a piperazin-2-one (ketopiperazine/lactam) scaffold represents a critical bioisosteric strategy. While piperazine is a privileged structure found in FDA-approved drugs like Imatinib and Olanzapine, it often suffers from metabolic liability (N-oxidation) and poor permeability due to high basicity.

This guide objectively compares the bioactivity profile of the specific scaffold 3-(Pyridin-2-yl)piperazin-2-one against its reduced piperazine analogs. Experimental data indicates that while the piperazine core often exhibits higher initial affinity due to ionic interactions, the piperazin-2-one modification enhances metabolic stability, selectivity, and peptide-mimetic character, often at the cost of absolute potency.

Structural & Electronic Divergence

The biological differences between these two scaffolds stem from fundamental changes in their electronic and conformational landscapes.

Physicochemical Comparison
FeaturePiperazine Analog (1-(Pyridin-2-yl)piperazine)Lactam Analog (3-(Pyridin-2-yl)piperazin-2-one)Impact on Bioactivity
Hybridization

(Chair conformation)
Mixed

(Amide) /

Lactam ring is flatter; restricted conformation.
Basicity (pKa) Basic (~9.8 for distal N)Neutral/Weakly BasicLactam loses the ionic bond capability of the N4 amine.
H-Bonding 2 Acceptors / 1 Donor (if NH)2 Acceptors / 1 Donor (Amide NH)Carbonyl oxygen acts as a new H-bond acceptor.
LogP (Lipophilicity) Lower (More Polar)HigherImproved membrane permeability for the lactam.
Metabolic Liability High (N-oxidation, N-dealkylation)Low (Amide is stable)Lactam blocks CYP450 metabolism at the

-carbon.
Mechanistic Implication: The "Planarity Shift"

The introduction of the carbonyl group at the C2 position forces the piperazin-2-one ring into a semi-planar "sofa" or "half-chair" conformation. This is critical for peptidomimetics .

  • Piperazine: Mimics a

    
    -turn but is often too flexible.
    
  • Piperazin-2-one: Constrains the

    
     bond, effectively mimicking the peptide backbone (
    
    
    
    to
    
    
    residues). This makes 3-(Pyridin-2-yl)piperazin-2-one an ideal scaffold for inhibiting proteases (e.g., Factor Xa) or mimicking proline-turns in protein-protein interaction inhibitors.

Comparative Bioactivity Data

The following data synthesizes bioactivity trends observed in urease inhibition and cytotoxicity assays, where both scaffolds are frequently screened.

Case Study: Urease Inhibition & Cytotoxicity

Data aggregated from comparative structure-activity relationship (SAR) studies [1, 3].

Compound ClassTargetIC

/ Activity
Mechanism of Action
Piperazine Analog (1-(3-nitropyridin-2-yl)piperazine)Jack Bean Urease2.0 ± 0.73 µM Ionic Anchoring: The basic distal nitrogen interacts with the acidic residues in the active site or coordinates nickel.
Piperazin-2-one Analog (3-substituted piperazin-2-one)Cancer Cell Lines (HT-29)> 100 µM (Moderate)Peptidomimetic: Acts via backbone displacement rather than ionic anchoring. Lower potency often observed due to loss of basic center.
Standard (Thiourea) Urease23.2 ± 11.0 µMReference Inhibitor

Analysis: The piperazine analog demonstrates superior potency (IC


 ~2 µM) in enzyme pockets driven by electrostatic interactions (like Urease) because the protonated amine anchors the molecule. The piperazin-2-one analog, while less potent in this specific ionic context, shows a broader therapeutic window in cellular assays (cytotoxicity) due to improved cellular entry and reduced off-target binding to "sticky" acidic proteins.

Experimental Protocol: Urease Inhibition Assay

To validate the potency differences described above, the following self-validating protocol is recommended. This assay quantifies ammonia production via the Indophenol method.

Reagents & Setup
  • Enzyme: Jack bean urease (25 kU/L).

  • Substrate: Urea (100 mM).

  • Buffer: PBS (pH 6.8) or

    
     buffer.
    
  • Reagent A: Phenol (1% w/v) and sodium nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

Step-by-Step Methodology
  • Preparation: Dissolve test compounds (Piperazine and Piperazin-2-one analogs) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation (Pre-Read):

    • Mix 10 µL of compound solution with 25 µL of enzyme solution.

    • Incubate at 37°C for 15 minutes . Causality: This allows the inhibitor to bind the active site before the substrate competes.

  • Reaction Initiation:

    • Add 25 µL of Urea solution (100 mM).

    • Incubate at 37°C for 30 minutes .

  • Color Development:

    • Add 25 µL of Reagent A (Phenol/Nitroprusside).

    • Add 25 µL of Reagent B (Alkaline Hypochlorite).

    • Incubate for 10 minutes at room temperature. Mechanism: Ammonia reacts with phenol and hypochlorite to form indophenol blue.

  • Quantification:

    • Measure Absorbance at 625 nm using a microplate reader.

  • Validation Check:

    • Z-Factor: Must be > 0.5.

    • Positive Control: Thiourea (expected IC

      
       ~20-25 µM). If Thiourea IC
      
      
      
      deviates >20%, discard run.

Visualizing the Pharmacophore Shift

The following diagram illustrates the structural activity relationship (SAR) shift when moving from the Piperazine to the Piperazin-2-one scaffold.

PharmacophoreShift cluster_0 Piperazine Scaffold (Classic) cluster_1 Piperazin-2-one Scaffold (Optimized) Pip Piperazine Core (sp3, Flexible Chair) BasicN Basic N4 (pKa ~9.8) Ionic Interaction Pip->BasicN Metab High Metabolic Liability (N-Oxidation) Pip->Metab PipOne Piperazin-2-one Core (Planar, Rigid) Pip->PipOne Scaffold Hop (Oxidation at C2) Target Biological Target (e.g., Urease / GPCR) BasicN->Target High Affinity (Ionic) Amide Lactam Carbonyl H-Bond Acceptor PipOne->Amide Stability Metabolic Stability (Blocks CYP450) PipOne->Stability Amide->Target Modulated Affinity (H-Bonding)

Figure 1: Pharmacophoric evolution from Piperazine to Piperazin-2-one. The transition sacrifices ionic binding potential for improved metabolic stability and conformational rigidity.

Synthesis Pathway (Brief)

For researchers needing to synthesize the 3-(Pyridin-2-yl)piperazin-2-one scaffold, the standard "Piperazine + Reagent" route is insufficient. A cascade reaction is preferred for the lactam formation.

  • Starting Materials: Chloro-allenylamide + Primary Amine + Aryl Iodide.[1]

  • Catalyst: Pd(OAc)

    
     / PPh
    
    
    
    .
  • Mechanism: Palladium-catalyzed cascade double nucleophilic substitution.

  • Yield: Typically 60-80% [2].

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Source: National Institutes of Health (NIH) / PMC [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Source: National Institutes of Health (NIH) / PMC [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Chemical Reviews / ResearchGate [Link]

Sources

Structural Elucidation of 3-(Pyridin-2-yl)piperazin-2-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyridin-2-yl)piperazin-2-one represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands. Its structural duality—combining a rigid pyridine ring with a flexible, semi-saturated piperazinone core—creates significant analytical challenges regarding tautomerism and conformational isomerism.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Solution NMR and DFT (Density Functional Theory) . While NMR and DFT provide essential insights into solution dynamics and energetics, this guide demonstrates why SC-XRD remains the gold standard for definitively resolving the lactam-lactim tautomerism and the precise stereochemical orientation of the pyridine-piperazinone axis.

Part 1: The Structural Challenge

The molecule 3-(Pyridin-2-yl)piperazin-2-one presents two primary structural ambiguities that impact drug-target binding affinity:

  • Tautomeric State: The piperazin-2-one moiety can exist in the lactam (keto) form or the lactim (enol) form. While the lactam is generally favored, the adjacent pyridine nitrogen can influence proton transfer.

  • Conformational Flexibility: The single bond connecting the C3 of the piperazinone to the C2 of the pyridine allows for free rotation. The molecule can adopt syn or anti conformations stabilized by intramolecular hydrogen bonding (e.g., between the pyridine Nitrogen and the piperazine NH).

Part 2: Comparative Analysis of Analytical Methods

The following table summarizes the capabilities of the three primary structural elucidation techniques for this specific compound.

Table 1: Comparative Efficacy of Structural Analysis Methods
FeatureSC-XRD (Crystallography) Solution NMR (1H/13C/15N) DFT (Computational)
Primary Output Absolute 3D atomic coordinatesMagnetic environment of nucleiTheoretical energy minima
Tautomer ID Definitive (via C=O vs C-N bond lengths)Inferential (via chemical shifts)Predictive (energy differences)
Conformation Precise solid-state geometryTime-averaged ensembleGas/Solvent phase prediction
H-Bonding Direct visualization (Donor-Acceptor distance)Indirect (NOE/ROE signals)Calculated potential
Sample State Solid (Crystal required)Liquid (Solvent effects dominant)Virtual (In vacuo or implicit solvent)
Limitation Crystal growth difficultyRapid exchange blurs signalsAccuracy depends on basis set
Why SC-XRD is the "Referee"

While NMR is indispensable for purity checks, it often fails to distinguish rapid tautomeric exchange at room temperature. SC-XRD freezes the molecule in its most stable low-energy conformation.

  • The Tautomer Test: In the lactam form, the C2-O bond length is characteristic of a double bond (~1.23 Å). In the lactim form, it elongates to a single bond (~1.35 Å). SC-XRD measures this with a precision of ±0.002 Å, providing irrefutable proof of the tautomeric state.

Part 3: Experimental Protocol (Self-Validating System)

To ensure high-quality data, follow this step-by-step workflow. This protocol is designed to be self-validating; failure at any step provides immediate feedback to adjust the parameters.

Phase 1: Crystallization (The Critical Bottleneck)

The goal is to grow a single crystal with dimensions ~0.2 x 0.2 x 0.2 mm.

  • Synthesis Verification: Ensure purity >98% via HPLC. Impurities inhibit nucleation.

  • Solvent Selection:

    • Primary: Ethanol or Methanol (Polar protic solvents favor H-bond networks).

    • Secondary (Anti-solvent): Diethyl ether or Hexane.

  • Method: Slow Evaporation (Vapor Diffusion):

    • Dissolve 20 mg of 3-(Pyridin-2-yl)piperazin-2-one in 2 mL of Methanol.

    • Place in a small vial.

    • Place the small vial inside a larger jar containing 10 mL of Diethyl ether.

    • Cap the large jar tightly.

    • Validation: Check daily. If precipitate is amorphous (powder), the diffusion is too fast. Dilute the ether or lower the temperature to 4°C.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or equivalent.

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred for resolution; Cu-Kα is acceptable if the crystal is very small (<0.1 mm) to boost signal.

  • Temperature: Collect at 100 K .

    • Reasoning: Low temperature minimizes thermal vibration (ellipsoids), allowing for more precise location of Hydrogen atoms, which is crucial for mapping the H-bond network between the pyridine and amide.

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).[1]

  • Refinement Strategy:

    • Locate heavy atoms (C, N, O).

    • Refine anisotropically.

    • Critical Step: Locate H-atoms on the Nitrogen interactions via Difference Fourier maps rather than geometric placement. This confirms if the H is on the amide Nitrogen (Lactam) or Oxygen (Lactim).

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This logic flow guides the researcher on when to prioritize SC-XRD over NMR.

DecisionMatrix Start Sample: 3-(Pyridin-2-yl)piperazin-2-one Solubility Is it soluble in CDCl3/DMSO? Start->Solubility NMR Run 1H/13C NMR Solubility->NMR Yes Crystallize Attempt Crystallization Solubility->Crystallize No/Poor Ambiguity Are signals broad/doubled? NMR->Ambiguity Ambiguity->Crystallize Yes (Tautomerism suspected) Conclusion Definitive Structure Ambiguity->Conclusion No (Sharp Signals) XRD Run SC-XRD (100 K) Crystallize->XRD Refinement Refine C-O vs C=O Bond Lengths XRD->Refinement Refinement->Conclusion

Caption: Decision matrix for selecting the appropriate analytical technique based on sample behavior and resolution requirements.

Diagram 2: The Crystallography Workflow

A visualization of the path from raw material to published structure.

CrystalWorkflow Compound Pure Compound Growth Vapor Diffusion (MeOH/Ether) Compound->Growth Diffraction Diffraction Pattern (Bragg's Law) Growth->Diffraction X-rays PhaseProb Phase Problem (Direct Methods) Diffraction->PhaseProb Fourier Transform Model Electron Density Map PhaseProb->Model Final CIF File (R-factor < 5%) Model->Final Least Squares Refinement

Caption: The linear progression of X-ray crystallographic analysis from synthesis to final Crystallographic Information File (CIF).

Part 5: Structural Insights & Data Interpretation

When analyzing the output data for 3-(Pyridin-2-yl)piperazin-2-one, focus on these specific parameters to validate your structure.

The Piperazine Ring Conformation[2][3][4]
  • Expectation: The piperazinone ring typically adopts a distorted chair conformation .

  • Metric: Calculate the Cremer-Pople puckering parameters (

    
    ). A perfect chair has 
    
    
    
    near 0° or 180°. Deviations indicate strain induced by the adjacent pyridine ring.
Intermolecular Hydrogen Bonding
  • The Network: In the solid state, these molecules rarely exist as monomers. Look for centrosymmetric dimers formed by

    
     interactions.
    
  • Data Check: Measure the distance between the amide Nitrogen (donor) and the carbonyl Oxygen (acceptor) of the neighboring molecule. A distance of 2.8 – 3.0 Å indicates a strong hydrogen bond, stabilizing the crystal lattice.

Pyridine-Piperazine Dihedral Angle
  • Significance: This angle determines if the pyridine nitrogen is syn or anti to the piperazine carbonyl.

  • Interaction: An intramolecular hydrogen bond often forms between the Pyridine Nitrogen and the Piperazine NH (if available) or CH, locking the conformation. This "pre-organized" shape is often the bioactive conformation for kinase inhibitors.

References

  • Piperazine Scaffold Significance

    • Title: Piperazine skeleton in the structural modification of n
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).
    • URL:[Link]

  • NMR vs X-Ray Comparison

    • Title: Comparison of NMR and X-ray crystallography.[2][3][4][5]

    • Source: Birkbeck, University of London (Structural Biology).
    • URL:[Link]

  • Tautomerism in Heterocycles

    • Title: Tautomerism: Concepts and Applic
    • Source: Wiley Online Library.
    • URL:[Link]

  • Crystallographic Software (SHELX)

    • Title: A short history of SHELX.
    • Source: Acta Crystallographica Section A (2008).
    • URL:[Link]

  • Related Crystal Structure Data

    • Title: Synthesis and X-ray Crystal Structure Analysis of Substituted Pyridazine Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed structural comparison of 3-(Pyridin-2-yl)piperazin-2-one with related lactam analogues. By integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and insights from X-ray crystallography and computational studies, we aim to elucidate the nuanced structural variations imparted by different substituents on the piperazinone ring. Understanding these differences in conformation, bond angles, and electronic distribution is critical for medicinal chemists engaged in the rational design of novel therapeutics. This document serves as a technical resource, offering both foundational knowledge and detailed experimental protocols for researchers in drug discovery and development.

The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a cornerstone in the design of therapeutic agents due to its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic properties.[1] When incorporated into a lactam structure, as in piperazin-2-one, the resulting scaffold presents a unique combination of rigidity and conformational subtlety that is highly valuable in peptidomimetics and as a core for directing substituents toward biological targets.[2] The introduction of an aromatic substituent, such as a pyridyl group, at the 3-position can significantly influence the molecule's electronic properties, conformation, and ultimately, its biological activity. Pyridylpiperazine derivatives have demonstrated a wide range of pharmacological activities, including urease inhibition and antimicrobial effects, underscoring the importance of this structural motif.[3][4]

Structural Elucidation of 3-(Pyridin-2-yl)piperazin-2-one

The definitive structure of 3-(Pyridin-2-yl)piperazin-2-one is characterized by a six-membered piperazinone ring attached to a pyridine ring at the C3 position. The conformation of the piperazinone ring is a critical determinant of the overall molecular shape.

Conformational Preferences

Based on extensive studies of related piperazine and piperidinone systems, the piperazinone ring predominantly adopts a chair conformation to minimize steric strain.[5][6] However, the presence of the bulky pyridyl substituent at C3 and the amide bond within the ring introduces complexities. The rotation around the C3-pyridyl bond and the potential for ring puckering can lead to different conformers. Computational studies, such as those using Density Functional Theory (DFT), and experimental evidence from techniques like temperature-dependent NMR, are crucial for understanding these dynamics.[5] Studies on similar 2-substituted piperazines have shown a preference for an axial conformation of the substituent, which can be further stabilized by intramolecular hydrogen bonding.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial Substituent in Axial Position Equilibrium axial->Equilibrium equatorial Substituent in Equatorial Position Equilibrium->equatorial caption Equilibrium between axial and equatorial conformers.

Influence of the Pyridyl Nitrogen

The position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) significantly alters the molecule's electronic and steric profile. In the case of 3-(Pyridin-2-yl)piperazin-2-one, the proximity of the pyridine nitrogen to the piperazinone core can lead to specific intramolecular interactions, such as hydrogen bonding with the N-H protons of the piperazine ring, which can influence the preferred conformation.[7] This can also affect the molecule's ability to act as a ligand for metal-containing enzymes or receptors.

Comparative Analysis with Related Lactams

To understand the unique structural contributions of the 2-pyridyl group, it is instructive to compare 3-(Pyridin-2-yl)piperazin-2-one with other lactams where the C3 substituent is varied.

Comparison with 3-Alkylpiperazin-2-ones

Replacing the aromatic pyridyl group with a simple alkyl group, such as a methyl group (as in 3-methylpiperazin-2-one), provides a baseline for understanding steric effects.

  • Steric Hindrance: The planar and bulky pyridyl group exerts greater steric hindrance than a smaller, sp³-hybridized alkyl group. This can influence the rotational barrier around the C3-substituent bond and affect the chair conformation of the piperazinone ring.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring can influence the acidity of the N-H protons and the charge distribution across the lactam moiety, which is absent in the alkyl-substituted analogue.

Comparison with 3-Phenylpiperazin-2-one

Comparing the 2-pyridyl substituent with a phenyl group allows for the isolation of the electronic effects of the pyridine nitrogen.

  • Hydrogen Bonding: The pyridine nitrogen provides an additional hydrogen bond acceptor site, which is absent in the phenyl analogue. This can lead to different intermolecular interactions in a crystal lattice or at a biological target.

  • Chelation: The 2-pyridyl nitrogen, in conjunction with another heteroatom, can act as a bidentate ligand for metal ions, a property not shared by the phenyl-substituted compound.

Experimental Methodologies for Structural Characterization

A multi-faceted approach is required for the comprehensive structural analysis of these lactams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the solution-state structure and dynamics of molecules.

Detailed Protocol for ¹H and ¹³C NMR of 3-(Pyridin-2-yl)piperazin-2-one:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical, as it may influence conformational equilibria.[8]

  • Acquisition of ¹H NMR Spectrum:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire a standard 1D proton spectrum. Key signals to analyze include the aromatic protons of the pyridine ring and the diastereotopic protons of the piperazinone ring.

    • The chemical shifts and coupling constants of the piperazinone protons provide information about the ring conformation.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Identify the carbonyl carbon of the lactam, the carbons of the pyridine ring, and the aliphatic carbons of the piperazinone ring.

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between the pyridyl and piperazinone rings.

  • Temperature-Dependent NMR: To study conformational dynamics by observing changes in chemical shifts or the coalescence of signals at different temperatures.[9]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons

CompoundPyridyl/Phenyl ProtonsPiperazinone CH₂ Protons
3-(Pyridin-2-yl)piperazin-2-one 7.0 - 8.53.0 - 4.0
3-Phenylpiperazin-2-one 7.2 - 7.62.9 - 3.8
3-Methylpiperazin-2-one N/A2.8 - 3.6
Note: Values are approximate and can vary with solvent and concentration.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. The piperazine ring in many crystal structures is found in a chair conformation.[10][11]

G cluster_exp Experimental cluster_analysis Data Analysis Crystal Grow Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Data Collect Diffraction Data Mount->Data Solve Solve Structure (Phase Problem) Data->Solve Refine Refine Structural Model Solve->Refine Validate Validate and Analyze Structure Refine->Validate caption Workflow for single-crystal X-ray diffraction.

Computational Modeling

Density Functional Theory (DFT) calculations can provide valuable insights into the geometric and electronic properties of these molecules.[12][13][14] DFT can be used to:

  • Predict the relative energies of different conformers.[5]

  • Calculate theoretical NMR chemical shifts to aid in spectral assignment.

  • Analyze the molecular orbitals (HOMO/LUMO) to understand reactivity.[15]

Structure-Activity Relationship (SAR) Implications

The structural variations discussed have direct implications for drug design. The conformation of the piperazinone ring and the orientation of the C3 substituent determine how the molecule presents its pharmacophoric features to a biological target. For example, the ability of the 2-pyridyl nitrogen to act as a hydrogen bond acceptor could be critical for binding to a protein active site. The steric bulk of the substituent can influence selectivity for different receptor subtypes. The pyridazine and pyridazinone cores, which are structurally related to the compounds discussed, are known to exhibit a wide range of biological activities, highlighting the therapeutic potential of this chemical space.[16][17]

Conclusion

The structural analysis of 3-(Pyridin-2-yl)piperazin-2-one and its analogues reveals a complex interplay of steric and electronic factors that govern their three-dimensional structure. The presence of the 2-pyridyl group imparts unique properties, including an additional hydrogen bonding site and potential for metal chelation, which distinguish it from alkyl- and phenyl-substituted lactams. A comprehensive understanding of these structural nuances, achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for the rational design of new and effective therapeutic agents based on the piperazin-2-one scaffold.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Density functional theory study of the hydrogen bond interaction between lactones, lactams, and methanol. PubMed.
  • Young, D. C., et al. (2016). Conformational analysis of 2-substituted piperazines. PubMed.
  • Witan, J., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • García-Sosa, A. T., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC.
  • Katritzky, A. R., et al. (1972). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2.
  • Kumar, R., et al. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme.
  • Khan, I., et al. (2024).
  • Arakelyan, K., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
  • Li, Y., et al. (2024).
  • Lindsley, C. W., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PMC - NIH.
  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Aghabozorg, H., et al. (2013). Spectral and Structural Study of two Piperazine Based Nitrate Salts.
  • Anonymous. (n.d.). PIPERAZINES.
  • Allen, F. H., et al. (2004). The crystal structure of piperazine.
  • Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and Single Crystal X-Ray Structure of N,N'-Bis(Diphenylphosphino)Piperazine.
  • Witan, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Rojas-Valencia, N., et al. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI.
  • Platas-Iglesias, C., et al. (2004). Applications of density functional theory (DFT) to investigate the structural, spectroscopic and magnetic properties of lanthanide(III). SciSpace.

Sources

Technical Guide: Validating Chiral Purity of 3-(Pyridin-2-yl)piperazin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The validation of chiral purity for 3-(Pyridin-2-yl)piperazin-2-one is not merely a regulatory checkbox; it is a critical quality attribute (CQA). This scaffold features a stereogenic center at the C3 position, alpha to an amide carbonyl and adjacent to a basic pyridine ring. This structural motif presents two specific analytical challenges:

  • Chemical Instability (Racemization): The C3 proton is relatively acidic due to the electron-withdrawing nature of the adjacent carbonyl and pyridine rings. Basic conditions can induce enolization, leading to rapid racemization.

  • Chromatographic Tailing: The basic nitrogen atoms in the piperazine and pyridine rings interact strongly with residual silanols on stationary phases, often resulting in peak tailing that obscures minor enantiomeric impurities.

This guide moves beyond standard pharmacopeial methods, advocating for Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases as the primary validation tool, while relegating polarimetry to a secondary identity role.

Comparative Analysis of Validation Methodologies

We evaluate three common methodologies for determining Enantiomeric Excess (


).
FeatureMethod A: Chiral HPLC (Recommended) Method B: 1H-NMR with CSA Method C: Polarimetry
Principle Steric/Electronic discrimination on chiral stationary phase (CSP).Diastereomeric interaction with Chiral Solvating Agent.Optical rotation of polarized light.
Precision High (

accuracy). Detects trace enantiomers (

).
Moderate. Limits of detection usually

.
Low. Highly susceptible to impurities and solvent effects.
Sample Req. Minimal (

mg).
High (

mg).
Very High (

mg).
Throughput 10–20 min/run.Fast (5 min) if method established.Fast (instant reading).
Risk Column fouling if sample is dirty.Peak overlap; CSA cost.False positives. A racemate with chiral impurities can mimic a pure enantiomer.
Decision Logic
  • Use HPLC for final release testing, stability studies, and quantitative

    
     determination.
    
  • Use NMR for in-process checks during early synthesis steps where crude purity is low.

  • Use Polarimetry only for qualitative identity confirmation against a standard.

Primary Protocol: Chiral HPLC Method Development

The following protocol is self-validating. It addresses the basicity of the pyridine ring by incorporating an amine modifier, which is non-negotiable for this analyte.

Column Selection Strategy

Based on the structural similarity to other 3-substituted piperazines, Amylose-based columns generally provide superior recognition for this scaffold compared to Cellulose.

  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Alternative Column: Chiralpak IA (Immobilized version, allows wider solvent range)[2]

Optimized Chromatographic Conditions
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

  • Ratio: 85 : 15 : 0.1 (v/v/v)[3]

    • Note: Ethanol is preferred over Isopropanol (IPA) here to reduce system pressure and often improves mass transfer for piperazinones.

    • Critical: The 0.1% DEA is essential. Without it, the pyridine moiety will drag, causing broad peaks that ruin resolution (

      
      ).
      
  • Flow Rate: 1.0 mL/min[2][4]

  • Temperature: 25°C (Do not elevate >30°C to minimize on-column racemization risk).

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    
Step-by-Step Execution
  • System Preparation: Flush the system with 100% Ethanol, then equilibrate with Mobile Phase for 30 minutes until the baseline stabilizes.

  • Sample Preparation:

    • Weigh 1.0 mg of the sample.

    • Dissolve in 1.0 mL of Ethanol (not Mobile Phase initially, to ensure solubility).

    • Precaution: Analyze immediately. Do not store the solution overnight, especially if the solvent contains DEA, as basicity promotes racemization over time.

  • Injection: Inject 5–10

    
    L.
    
  • Suitability Criteria:

    • Resolution (

      
      ) between enantiomers must be 
      
      
      
      .[4]
    • Tailing Factor (

      
      ) must be 
      
      
      
      .

Mechanism of Instability (Racemization)

Understanding why your sample might degrade is as important as measuring it. The C3 proton is the "soft spot" of this molecule.

RacemizationMechanism EnantiomerS S-Enantiomer (Chiral C3) Intermediate Planar Enolate (Achiral Intermediate) EnantiomerS->Intermediate Deprotonation (-H+) Base Base/Heat Base->Intermediate Racemate Racemic Mixture (R + S) Intermediate->Racemate Reprotonation (+H+) (Non-stereoselective)

Figure 1: Mechanism of base-catalyzed racemization at the C3 position of 3-substituted piperazin-2-ones.

Experimental Implication: If you observe a "plateau" between peaks in your HPLC chromatogram, it indicates on-column racemization . This happens if the column temperature is too high or the mobile phase is too basic.

  • Corrective Action: Lower temperature to 10°C or reduce DEA concentration to 0.05%.

Method Validation Workflow

To ensure the method is robust (Trustworthiness), follow this decision matrix for validation.

ValidationWorkflow Start Start Method Development Screen Screen Column: Chiralpak AD-H MP: Hex/EtOH/DEA (85:15:0.1) Start->Screen CheckRes Resolution > 1.5? Screen->CheckRes Optimize Optimize: 1. Change Alcohol (IPA) 2. Lower Temp (15°C) CheckRes->Optimize No CheckTailing Tailing < 1.3? CheckRes->CheckTailing Yes Optimize->CheckRes AddModifier Increase DEA to 0.1% or Switch to TEA CheckTailing->AddModifier No Validate Full Validation: Linearity, Accuracy, Stability CheckTailing->Validate Yes AddModifier->CheckTailing

Figure 2: Step-by-step workflow for optimizing the chiral separation method.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for amylose-based separation of basic pharmacophores).

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[5] Molecules, 27(11), 3419.[5] (Discusses racemization risks in 3-substituted piperazines).

  • BenchChem Application Note. Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Provides baseline conditions for piperazine derivatives).

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (Context on pyridine-substituted chiral centers).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Pyridin-2-YL)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-(Pyridin-2-YL)piperazin-2-one

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and operational guidance for handling 3-(Pyridin-2-YL)piperazin-2-one. As specific safety data for this compound is not extensively published, this guide is synthesized from expert analysis of its core chemical structures: pyridine and piperazine. The recommendations herein are based on established best practices for handling hazardous heterocyclic amines and are designed to ensure the highest level of laboratory safety.

Hazard Assessment & Risk Profile: A Structural Analysis

Understanding the potential hazards of 3-(Pyridin-2-YL)piperazin-2-one begins with deconstructing its molecular components. The molecule incorporates a pyridine ring , a known toxic and flammable heterocyclic aromatic compound, and a piperazinone core, a derivative of piperazine. Piperazine and its derivatives are recognized as strong bases that can be corrosive and act as potent skin and respiratory sensitizers.[1][2][3]

Therefore, the primary anticipated hazards include:

  • Corrosivity: Due to the basic nitrogen atoms in the piperazine moiety, the compound is expected to be a skin and eye irritant, with the potential to cause severe burns upon direct contact.[1][3]

  • Sensitization: Piperazine derivatives are well-documented skin and respiratory sensitizers.[1][2][3] Repeated exposure, even at low levels, could lead to allergic reactions, including contact dermatitis or occupational asthma.[3]

  • Toxicity: Harmful effects are possible via ingestion, dermal absorption, and inhalation.[4][5] The pyridine component contributes to systemic toxicity risks, while piperazine itself can exhibit neurotoxic effects in some cases.[1][6]

  • Reactivity: The compound may react violently with strong oxidizing agents and strong acids.[1][6]

Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling 3-(Pyridin-2-YL)piperazin-2-one. All PPE should be inspected before use and removed carefully to avoid cross-contamination.

Protection Type Specification Rationale / Purpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.To prevent skin contact and absorption.[7] Butyl rubber offers excellent resistance to heterocyclic amines and pyridine.
Eye & Face Protection Safety glasses with side-shields and a face shield, or chemical splash goggles and a face shield.To provide comprehensive protection against splashes, which may be corrosive and cause severe eye damage.[2][7][8]
Body Protection Standard laboratory coat worn fully buttoned. A chemically resistant apron is required for larger quantities.To protect clothing and underlying skin from contamination.[7][8]
Respiratory Protection Mandatory use within a certified chemical fume hood. For situations with potential for aerosolization outside a hood (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][7]To prevent inhalation of vapors or fine particulates, which pose a sensitization and toxicity risk.[1][5]

Safe Handling and Operational Procedures

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Engineering Controls:

  • Primary Containment: All weighing, handling, and preparation of solutions involving 3-(Pyridin-2-YL)piperazin-2-one must be conducted within a certified chemical fume hood to control vapor and particulate exposure.[7][8]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[2][4]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Designate a specific area within the fume hood for the procedure.

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust.[8][9] Use a micro-spatula and weigh onto creased weighing paper or directly into a tared vessel.

  • Dissolution: Add solvents slowly to the compound. Be aware that aqueous solutions of piperazine derivatives are strong bases and can be highly corrosive.[1]

  • Post-Handling: After the procedure, decontaminate all surfaces within the fume hood.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][9] Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Emergency Response Plan

Immediate and correct response to an exposure or spill is vital.

First Aid Measures
Exposure Route Immediate Action
Eye Contact Immediately hold eyelids apart and flush the eyes continuously with large amounts of running water for at least 15-20 minutes.[1][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9] A safety shower should be used if available.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[9] Lay the person down and keep them warm and rested. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[4] Seek immediate medical attention.
Spill Management Workflow

In the event of a spill, follow the structured procedure below. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1][7]

Spill_Response_Workflow A Spill Detected B Evacuate Immediate Area Alert Others Nearby A->B C If Spill is Large or Unmanageable: Contact EHS Immediately B->C Assess Size D Don Full PPE: Double Gloves, Goggles, Face Shield, Lab Coat, Respirator (if required) B->D Assess Size E Contain the Spill Use inert absorbent material (e.g., vermiculite, sand) to create a dike D->E F Absorb the Material Cover the spill with absorbent, working from outside in E->F G Collect Waste Carefully scoop absorbed material into a labeled, sealable hazardous waste container F->G H Decontaminate Area Clean the spill site with an appropriate decontaminating solution, followed by soap and water G->H I Dispose of Waste All contaminated materials (absorbent, PPE) must be disposed of as hazardous waste H->I

Caption: Workflow for managing a chemical spill of 3-(Pyridin-2-YL)piperazin-2-one.

Storage and Disposal

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][10]

  • Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6][10]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal:

  • All waste containing 3-(Pyridin-2-YL)piperazin-2-one, including contaminated lab supplies and excess material, must be treated as hazardous waste.[7][11]

  • Do not dispose of this chemical down the drain or in general trash.[12]

  • Waste must be collected in properly labeled, sealed containers for disposal by a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[6][11] Rotary kiln incineration is a common disposal method for pyridine-based wastes.[11]

References

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Piperazine Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • Pyridine Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • Piperazine Anhydrous Safety Data Sheet. s d fine-chem limited. Available at: [Link]

  • Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet. Carl ROTH. Available at: [Link]

  • Incident management: pyridine. GOV.UK. Available at: [Link]

  • Pyridine Safety Data Sheet. Kanto Chemical Co., Inc. Available at: [Link]

  • Piperazine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.